Zinc selenide
Description
Structure
2D Structure
Properties
IUPAC Name |
selanylidenezinc | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Se.Zn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBIBMFFZSBJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Zn]=[Se] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ZnSe, SeZn | |
| Record name | zinc selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Zinc_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80893851 | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Yellow solid; Insoluble in water; [Merck Index] Insoluble in water; [Hawley] Yellow powder; [Aldrich MSDS] | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9713 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
879502-03-1, 1315-09-9 | |
| Record name | Zinc(1+), pentaselenoxopenta- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879502-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc selenide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1315-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zinc selenide (ZnSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80893851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.873 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for Zinc Selenide Materials
Solution-Based Synthesis Approaches
Solution-based methods are widely employed for the synthesis of zinc selenide (B1212193) materials, offering a versatile platform for producing nanoparticles, quantum dots, and thin films. These techniques generally involve the reaction of zinc and selenium precursors in a liquid medium under controlled conditions.
Hydrothermal and Solvothermal Methods
Hydrothermal and solvothermal syntheses are conducted in aqueous and non-aqueous solvents, respectively, within a sealed vessel, typically an autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution and recrystallization of materials that are insoluble under ambient conditions.
In a typical hydrothermal process for ZnSe, a zinc salt (e.g., zinc chloride or zinc acetate) and a selenium source (e.g., sodium selenite (B80905) or selenium powder) are mixed in an aqueous solution, often with a reducing agent like hydrazine (B178648) hydrate (B1144303). The mixture is then sealed in an autoclave and heated to temperatures ranging from 120°C to 200°C for several hours. For instance, nickel-doped zinc selenide films have been produced via a hydrothermal method using zinc chloride and sodium selenite as precursors, with hydrazine hydrate as a reducing agent, at a temperature of 180°C. iscientific.org
Solvothermal methods offer additional control over the product's characteristics by utilizing organic solvents with different boiling points, polarities, and coordinating abilities. These solvents can influence the growth kinetics and surface chemistry of the resulting ZnSe nanoparticles.
Sol-Gel Techniques
The sol-gel method is a versatile wet-chemical technique used for fabricating ceramic and glass materials, including thin films and nanoparticles. kindle-tech.com It involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. For the synthesis of ZnSe, this process typically starts with molecular precursors of zinc and selenium.
One approach involves the preparation of ZnSe nanoparticles embedded in a silica (B1680970) (SiO₂) matrix. researchgate.net In this method, zinc acetate (B1210297) dihydrate and selenic acid are used as the zinc and selenium sources, respectively, along with tetraethyl orthosilicate (B98303) (TEOS) as the precursor for the silica matrix. researchgate.net The resulting composite can be deposited as a thin film using techniques like dip-coating. researchgate.net The molar ratio of ZnSe to SiO₂ can be varied to control the morphology and optical properties of the embedded nanoparticles. researchgate.net
Another sol-gel approach for producing ZnSe thin films may involve the use of zinc acetate, selenium powder, and 2-methoxyethanol (B45455) as the solvent, with monoethanolamine acting as a stabilizer. The solution is aged to form a stable sol, which can then be spin-coated onto a substrate and annealed to produce a crystalline ZnSe film.
Co-precipitation Methods
Co-precipitation is a straightforward and widely used method for synthesizing nanoparticles due to its simplicity and low cost. nih.gov It involves the simultaneous precipitation of the cation (Zn²⁺) and anion (Se²⁻) from a solution to form the desired compound.
In a typical co-precipitation synthesis of ZnSe, aqueous solutions of a zinc salt (e.g., zinc acetate) and a selenium source (e.g., sodium selenite) are mixed. wikipedia.org A reducing agent, such as hydrazine hydrate or sodium borohydride, is often used to reduce the selenium source to selenide ions (Se²⁻). kindle-tech.comwikipedia.org The pH of the solution is a critical parameter that influences the reaction rate and the properties of the final product.
The following table summarizes the experimental conditions for a co-precipitation synthesis of ZnSe nanorods:
| Parameter | Value |
| Zinc Precursor | Zinc acetate (Zn(CH₃COO)₂·2H₂O) |
| Selenium Precursor | Sodium selenite (Na₂SeO₃) |
| Reducing Agent | Hydrazine hydrate (N₂H₄·H₂O) |
| Solvent | Distilled Water |
| Temperature | 60 °C |
| Reaction Time | 8 hours |
| Drying Temperature | 100 °C |
| Drying Time | 5 hours |
Table 1: Experimental parameters for the co-precipitation synthesis of ZnSe nanorods. wikipedia.org
Efforts to develop more environmentally friendly synthesis methods have led to the emergence of "green" co-precipitation routes. These methods aim to minimize the use of hazardous chemicals and reduce energy consumption. Key features of green co-precipitation for ZnSe synthesis include the use of water as a solvent, lower reaction temperatures, and the avoidance of organic surfactants. researchgate.netwikipedia.org
For example, ZnSe nanostructures have been synthesized using zinc chloride and selenium powder with hydrazine hydrate in deionized water at a relatively low temperature of 60°C. researchgate.netwikipedia.org This approach is considered "green" due to the use of readily available and less toxic reagents, the aqueous solvent, and the absence of harmful byproducts. researchgate.netwikipedia.org The resulting precipitate can be annealed at various temperatures (e.g., 100, 150, and 200 °C) to control the crystallinity and optical properties of the ZnSe nanostructures. researchgate.netwikipedia.org
Vapor-Phase and Physical Deposition Techniques for this compound Films and Structures
Vapor-phase and physical deposition techniques are instrumental in fabricating high-quality ZnSe thin films and structured coatings, which are essential for optical and electronic applications. These methods involve the transport of material in the vapor phase onto a substrate.
Chemical Vapor Deposition (CVD) is a widely used technique for producing high-purity, bulk polycrystalline ZnSe with excellent optical properties. researchgate.netyannoptics.com The process involves the chemical reaction of volatile precursors in the vapor phase, leading to the deposition of a solid film on a heated substrate. For ZnSe, the reaction typically involves zinc vapor reacting with hydrogen selenide (H₂Se) gas. researchgate.net
The deposition is carried out in a reactor at elevated temperatures, typically between 650°C and 750°C. researchgate.net The resulting ZnSe material has a polycrystalline structure with a grain size of approximately 70 µm. novotech.net A key advantage of CVD is the inherent purification of the reagents during the process and the oxygen-free deposition atmosphere, which results in a material with superior characteristics in terms of impurity composition and stoichiometry. researchgate.net CVD-grown ZnSe exhibits optical transmittance close to the theoretical limit and is a preferred material for high-power CO₂ laser optics due to its low absorption at 10.6 µm. yannoptics.comnovotech.net
Molecular Beam Epitaxy (MBE) is a sophisticated deposition technique that allows for the growth of high-quality single-crystal thin films (epitaxy) with atomic-level precision. In MBE, thermal beams of atoms or molecules effuse from sources onto a heated substrate in an ultra-high vacuum environment.
MBE is used to grow high-purity, low-resistivity ZnSe thin films, often on substrates like gallium arsenide (GaAs). aip.orgescholarship.org The technique enables the fabrication of complex heterostructures, such as ZnSe/GaAs interfaces and (Zn,Cd)Se/ZnSe quantum wells. escholarship.orgresearchgate.net The quality of the MBE-grown ZnSe is exceptionally high, exhibiting a very low concentration of complex defects, as indicated by strong near-band-edge emission in photoluminescence studies. aip.org The precise control over the growth process allows for the creation of coherent and dislocation-free interfaces, even with a slight lattice mismatch between the film and the substrate. purdue.edu
Thermal evaporation is a physical vapor deposition (PVD) technique where a source material, in this case, ZnSe powder or granules, is heated in a high vacuum environment until it evaporates. The vapor then travels and condenses on a cooler substrate, forming a thin film.
This method is commonly used to deposit polycrystalline ZnSe thin films on various substrates, such as glass. iaea.orgingentaconnect.comimist.ma The deposition is typically carried out at pressures around 10⁻⁵ torr. ingentaconnect.comingentaconnect.com The properties of the deposited film, including its crystal structure and optical band gap, can be influenced by post-deposition annealing. ingentaconnect.comingentaconnect.com For instance, annealing at 423 K in a vacuum can alter the energy band gap. ingentaconnect.comingentaconnect.com Thermal evaporation can produce films with a cubic (zinc blende) structure, often with a preferred orientation of the (111) planes parallel to the substrate. iaea.org The process can achieve high transmission in the infrared region, making it suitable for optoelectronic applications. iaea.org
Typical Parameters for Thermal Evaporation of ZnSe
| Parameter | Value/Condition | Reference |
|---|---|---|
| Base Pressure | 10⁻⁵ to 10⁻⁶ Torr | ingentaconnect.comlesker.com |
| Evaporation Temperature | ~900°C | lesker.com |
| Substrate Temperature | Room Temperature (300 ± 2 K) | iaea.org |
| Deposition Rate | 10-15 Å/s | lesker.com |
| Resulting Structure | Polycrystalline cubic (zinc blende) | iaea.orgingentaconnect.com |
Sputtering is another PVD method where atoms are ejected from a solid target material by bombarding it with energetic ions from a plasma. The ejected atoms then deposit onto a substrate, forming a thin film. RF (radio frequency) magnetron sputtering is a common variant used for depositing dielectric materials like ZnSe.
In this process, a ZnSe target is bombarded with argon ions in a plasma generated at a frequency of 13.56 MHz. mdpi.com The deposition is conducted in a vacuum chamber backfilled with argon to a working pressure of around 0.86 Pa. mdpi.com The physical properties of the sputtered ZnSe films, such as crystallinity and surface roughness, are highly dependent on the RF plasma power. mdpi.com By optimizing the sputtering conditions, high-quality ZnSe films with a pronounced (111) texture and a band gap value close to that of bulk ZnSe can be achieved. mdpi.com Sputtering also offers the possibility of doping the ZnSe film during deposition to produce low-resistivity layers for heterojunction devices. nasa.gov
Sputtering Techniques
RF Magnetron Sputtering
Radio-frequency (RF) magnetron sputtering is a widely used technique for depositing high-quality this compound (ZnSe) thin films. This method offers excellent control over film uniformity and thickness. acad.ro The process involves using an RF power source to create a plasma from an inert gas, typically argon, in a vacuum chamber. mdpi.com The plasma ions are accelerated towards a ZnSe target, causing atoms to be sputtered off and deposited onto a substrate.
The properties of the resulting ZnSe films are highly dependent on various deposition parameters. Key parameters include RF power, substrate temperature, working pressure, and target-to-substrate distance.
Influence of RF Power: The RF power applied to the magnetron significantly impacts the structural and morphological properties of the ZnSe films. An increase in RF power generally leads to a higher deposition rate and, consequently, thicker films for the same deposition time. mdpi.comresearchgate.net Studies have shown that increasing the RF power from 60 W to 120 W results in an increase in the crystallite size of the ZnSe films, indicating improved crystallinity. researchgate.net For instance, one study reported an increase in crystallite size from 51.8 nm to 107.4 nm as the power was raised. researchgate.net This is attributed to the higher kinetic energy of the sputtered atoms, which enhances their surface mobility on the substrate. researchgate.net Concurrently, as RF power increases, parameters like root mean square roughness and average roughness tend to decrease, while the band gap of the films approaches the value for bulk ZnSe (approximately 2.7 eV). researchgate.netiscientific.org
Influence of Other Deposition Parameters: The substrate temperature is another critical factor. A typical substrate temperature for depositing polycrystalline ZnSe films is around 220 °C. acad.romdpi.com The working pressure of the argon gas and the distance between the target and the substrate also play crucial roles in determining the film's quality. mdpi.comspiedigitallibrary.org For example, films deposited at lower momentum values (achieved by adjusting pressure and power) may exhibit a tensile stress state and a lower refractive index, while those deposited at higher momentum values can be in a compressive state with a refractive index closer to the bulk material. spiedigitallibrary.org
Polycrystalline ZnSe films deposited by RF magnetron sputtering commonly exhibit a cubic (zincblende) structure with a preferential orientation along the (111) plane. acad.roscientific.net
Table 1: Effect of RF Power on ZnSe Thin Film Properties
| RF Power (W) | Thickness (nm) | Crystallite Size (nm) | Band Gap (eV) | Surface Roughness |
|---|---|---|---|---|
| 60 | 37 | 51.8 | 2.56 | Decreases with increasing power |
| 80 | - | - | - | - |
| 100 | - | - | - | - |
| 120 | 351 | 107.4 | 2.64 | - |
Data compiled from multiple research findings. mdpi.comresearchgate.net
Reactive Sputtering
Reactive sputtering is a variation of the sputtering technique where a chemical reaction occurs between the target material and the sputtering gas. For the synthesis of ZnSe, this typically involves sputtering a pure zinc (Zn) target in a reactive atmosphere containing a selenium-bearing gas, such as hydrogen selenide (H₂Se), mixed with an inert gas like argon (Ar). aip.org
This method allows for the deposition of ZnSe films at relatively low temperatures. For instance, low-resistivity semiconducting ZnSe films have been successfully deposited at temperatures as low as 120 °C. aip.org To achieve desired electrical properties, dopants can be introduced by co-sputtering from a separate target. For example, indium (In) has been used as a dopant to produce n-type ZnSe films with significantly reduced resistivity. aip.orgnasa.gov
In one study, DC magnetron co-sputtering of Zn and In targets in an H₂Se/Ar atmosphere yielded yellowish, transparent ZnSe films. aip.org The resulting films, with an indium concentration of about 1%, exhibited a room-temperature resistivity as low as 20 Ω·cm and an optical band gap of approximately 2.65 eV. aip.orgnasa.gov Atomic absorption analysis confirmed a Zn to Se ratio close to stoichiometric (49.8:49.0). aip.org
Pulsed Laser Deposition
Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that utilizes a high-power pulsed laser to ablate a target material and deposit the resulting vapor onto a substrate. researchgate.net One of the key advantages of PLD is its ability to achieve congruent evaporation, meaning the stoichiometry of the target material can be faithfully reproduced in the deposited film. aip.org
In the PLD process for ZnSe, a solid ZnSe target is irradiated by a pulsed laser, often a Nd:YAG or KrF excimer laser. researchgate.netaip.org This process creates a high-energy plasma plume containing the constituent elements, which then expands in the vacuum chamber and condenses on the substrate. vaccoat.com
The properties of the deposited ZnSe films are governed by several parameters, including the laser fluence (energy per unit area), substrate temperature, and the background gas pressure. researchgate.netwikipedia.org
Laser Fluence: The laser fluence directly affects the energy of the ablated species and the deposition rate. Varying the fluence can influence the crystal structure and quality of the films. researchgate.net
Substrate Temperature: The temperature of the substrate is critical for controlling the nucleation and growth kinetics of the film. wikipedia.org For example, stoichiometric ZnSe nanowires have been grown on gold-coated GaAs substrates at a temperature of 500 °C. aip.org
Background Gas: While often performed in a high vacuum, introducing a background gas like nitrogen can be used to grow related compounds like zinc oxy-selenide (Zn(O,Se)). scite.ai
PLD has been successfully used to grow epitaxial ZnSe layers, particularly on substrates like gallium arsenide (GaAs), due to their similar crystal structures. researchgate.net The resulting films typically exhibit a cubic phase. researchgate.net For instance, studies have shown the growth of ZnSe films on GaAs(100) substrates with a preferential orientation along the (100) direction. researchgate.net The technique is also capable of producing nanostructured materials, such as nanowires, by using a catalyst layer (e.g., gold) on the substrate. aip.org
Table 2: Pulsed Laser Deposition Parameters for ZnSe Nanowire Growth
| Parameter | Value |
|---|---|
| Laser Source | Not Specified |
| Substrate | Au-coated GaAs (100) |
| Substrate Temperature | 500 °C |
| Chamber Pressure | 2 x 10⁻³ Pa |
| Catalyst | Gold (Au) layer |
Data sourced from research on ZnSe nanowire synthesis. aip.org
Physical Vapor Transport Method
The Physical Vapor Transport (PVT) method, also known as the vapor phase transport method, is a technique primarily used for growing high-quality bulk single crystals. global-sei.comspiedigitallibrary.org The process relies on the sublimation of a source material at a high temperature and its subsequent recrystallization at a cooler location within a sealed or semi-open ampoule. global-sei.comspiedigitallibrary.org
For ZnSe crystal growth, a polycrystalline ZnSe source material is placed at the hotter end of a quartz ampoule, and a seed crystal can be placed at the cooler end. spiedigitallibrary.org The entire ampoule is placed in a furnace with a specific temperature gradient. At temperatures around 1100 °C, the ZnSe source sublimes, breaking down into gaseous zinc and selenium (2ZnSe(solid) ⇌ 2Zn(gas) + Se₂(gas)). global-sei.comspiedigitallibrary.org These gaseous species are transported down the temperature gradient to the cooler region, where they become supersaturated and deposit onto the seed crystal, promoting single crystal growth. spiedigitallibrary.org
A significant challenge in the PVT growth of ZnSe is the formation of voids in the crystal. global-sei.com However, modifications to the technique, such as the semi-open free-growth method or the Effusive Ampoule PVT (EAPVT) technique, have been developed to mitigate this issue and improve crystal quality. global-sei.comnasa.govnasa.gov The EAPVT method, for example, uses calibrated leaks to allow for the continuous effusion of transport-limiting gaseous impurities, resulting in higher transport rates and better crystal quality. nasa.govnasa.gov
The PVT method has been used to grow large ZnSe single crystals, with diameters up to 45 mm, exhibiting low defect densities. global-sei.comaip.org These high-quality crystals are crucial for use as substrates in the homoepitaxial growth of ZnSe-based devices. aip.org
Table 3: Typical Parameters for PVT Growth of ZnSe Crystals
| Parameter | Value/Condition |
|---|---|
| Source Material | Polycrystalline ZnSe |
| Growth Temperature (Source Zone) | ~1100 °C |
| Growth Temperature (Crystal Zone) | Lower than source zone |
| Atmosphere | Low-pressure inert gas |
| Ampoule Material | Quartz |
| Resulting Crystal Size | Up to 45 mm diameter |
Data compiled from various studies on PVT growth. global-sei.comspiedigitallibrary.orgchalcogen.ro
Electrochemical Deposition Methods
Electrochemical deposition methods involve the formation of a thin film on a conductive substrate (the cathode) by reducing ions from an electrolyte solution. These techniques are generally low-cost and operate at or near room temperature.
Electrodeposition of this compound
Electrodeposition is a technique used to synthesize ZnSe thin films from an aqueous solution containing zinc (Zn²⁺) and selenium (Se⁴⁺) ions. ekb.egresearchgate.net The process involves applying a specific cathodic potential to a conductive substrate (e.g., titanium sheet, tin oxide coated glass) to co-deposit zinc and selenium. ekb.egresearchgate.net
The formation of ZnSe films by electrodeposition can be challenging due to the significant difference in the standard reduction potentials of Zn and Se. espublisher.com Therefore, cyclic voltammetry studies are often performed to determine the optimal potential range for the co-deposition of both elements to form the compound. ekb.egresearchgate.net For example, ZnSe has been successfully electrodeposited at a potential of -0.5 V versus a mercury-mercurous sulfate (B86663) reference electrode (MSE). ekb.eg
The properties of the electrodeposited films are influenced by parameters such as the electrolyte composition (concentrations of ZnSO₄ and SeO₂), bath temperature, and the applied potential or current density. researchgate.netespublisher.com The technique can be carried out in different modes, including potentiostatic (constant potential), galvanostatic (constant current), and potentiodynamic (varying potential), each affecting the resulting film's structure. espublisher.com Electrodeposition has also been adapted using templates like anodic aluminum oxide (AAO) to synthesize one-dimensional nanostructures, such as ZnSe nanowires. tsijournals.com The resulting films are typically polycrystalline with a cubic structure. ekb.eg
Chemical Bath Deposition (CBD)
Chemical Bath Deposition (CBD) is a simple, low-cost, and convenient method for depositing large-area thin films. espublisher.comtandfonline.com The process involves the controlled, slow precipitation of the desired compound from a chemical bath onto a substrate immersed in the solution.
For ZnSe deposition, the bath typically contains an aqueous solution with a zinc salt (e.g., zinc sulfate, zinc acetate), a selenium source, a complexing agent, and a pH adjuster. malayajournal.orgbanglajol.infobibliotekanauki.pl
Zinc Source: Zinc sulfate (ZnSO₄) or zinc acetate (Zn(CH₃COO)₂) are commonly used. malayajournal.orgresearchgate.net
Selenium Source: A common selenium source is sodium selenosulfate (Na₂SeSO₃), which is prepared by refluxing selenium powder with sodium sulfite (B76179) (Na₂SO₃). malayajournal.orgbibliotekanauki.pl
Complexing Agent: Ammonia (NH₄OH) is often used as a complexing agent to control the release of free Zn²⁺ ions, preventing rapid precipitation in the solution. malayajournal.org
Additives: Sometimes, a reducing agent like hydrazine hydrate is added. tandfonline.commalayajournal.org
The deposition is carried out in an alkaline medium, with the pH typically maintained between 8 and 11. espublisher.comworldscientific.com The bath temperature is usually kept constant, for example, at 50 °C or 80 °C. malayajournal.orgworldscientific.com The film grows on the substrate through an ion-by-ion condensation mechanism.
The properties of the CBD-grown ZnSe films, such as thickness, morphology, and optical band gap, are strongly influenced by deposition parameters like the concentration of precursors, deposition time, bath temperature, and pH. banglajol.infobuet.ac.bd The resulting films are often polycrystalline, exhibiting a cubic (zincblende) structure with a preferred (111) orientation. researchgate.netresearchgate.net
Table 4: Example of Chemical Bath Composition for ZnSe Deposition
| Component | Chemical Formula | Role |
|---|---|---|
| Zinc Source | Zinc Sulphate (ZnSO₄) | Provides Zn²⁺ ions |
| Selenium Source | Sodium Selenosulfate (Na₂SeSO₃) | Provides Se²⁻ ions |
| Complexing Agent | Ammonia (NH₄OH) | Controls Zn²⁺ concentration |
| Reducing Agent | Hydrazine Hydrate (N₂H₄·H₂O) | Catalytic agent |
Based on a typical CBD recipe. malayajournal.org
Table 5: Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 10037 |
| Zinc | 23994 |
| Selenium | 5359333 |
| Argon | 23968 |
| Hydrogen Selenide | 23966 |
| Indium | 5359367 |
| Zinc Sulfate | 24424 |
| Selenium Dioxide | 24006 |
| Zinc Acetate | 11197 |
| Sodium Selenosulfate | 6326880 |
| Sodium Sulfite | 24437 |
| Ammonia | 222 |
| Hydrazine Hydrate | 15998 |
Novel and Hybrid Synthesis Strategies
A significant advancement in the synthesis of this compound (ZnSe) involves in-situ reactive fiber drawing, a high-throughput method that creates the compound during the thermal drawing process of a fiber. mit.eduacs.orgnih.gov This technique overcomes the challenges associated with drawing ZnSe directly, such as its high melting point (1525 °C), high vapor pressure, and tendency for non-stoichiometric dissociation. mit.edu The synthesis occurs via a thermally activated chemical reaction between precursor materials embedded within a preform, at temperatures substantially lower than the melting points of either ZnSe or its constituent elements. acs.orgnih.govresearchgate.net
The core of this method lies in the design of a preform that contains the reactants in close proximity. In a common approach, multiple alternating nanoscale layers of elemental zinc (Zn) and a selenium-rich material are deposited to form a multilayer structure within a polymer cladding, such as polysulfone. mit.eduacs.org This preform is then heated in a furnace (e.g., at 260-270 °C) and drawn into meters of fiber. mit.edumit.edu During this process, the lateral dimensions of the preform are significantly reduced, bringing the solid-state reactants into intimate contact and enabling a chemical reaction to form crystalline ZnSe. acs.orgnih.gov
One demonstrated architecture involves the thermal deposition of 50 nm thick layers of zinc interleaved between 1 µm thick layers of a selenium-sulfur alloy (Se97S3). mit.eduresearchgate.net This design facilitates a controlled breakup and complete reaction of the solid zinc layers with the surrounding selenium-rich layers to form ZnSe nanostructures within the fiber. mit.eduacs.orgnih.gov The entire reaction takes place in a short time frame, approximately the 20-minute dwell time of the preform cone in the furnace, which is surprising given the solid-state nature of the zinc precursor at the draw temperature. mit.edu
Another early demonstration of this concept utilized a polymer preform containing tin-zinc (B8454451) (Sn85Zn15) alloy wires placed in contact with a thin layer of selenium-sulfur (Se97S3). mit.edunih.gov When drawn into a fiber, this arrangement yielded electrically contacted crystalline ZnSe domains at the interface between the metallic and selenium-containing regions. nih.gov The formation of ZnSe from these solid-state precursors during the draw process has been unambiguously confirmed through various materials characterization techniques, including Transmission Electron Microscopy (TEM), Raman microscopy, Energy-Dispersive X-ray Spectroscopy (EDX), and X-ray Diffraction (XRD). mit.edunih.govresearchgate.net
This in-situ synthesis allows for precise control over the geometry and placement of the resulting semiconductor material within the fiber, paving the way for the fabrication of complex, long, and functional fiber-based electronic and optoelectronic devices, such as in-fiber heterojunctions. mit.edunih.gov
Interactive Data Table: Parameters for In-situ Reactive Fiber Drawing of ZnSe
| Precursor 1 | Precursor 2 | Cladding Material | Drawing Temperature | Key Finding | Reference |
| Zinc (Zn) films (50 nm) | Selenium-Sulfur (Se97S3) films (1 µm) | Polysulfone | 260-270 °C | Formation of crystalline ZnSe nanostructures from alternating layers. | mit.eduacs.org |
| Tin-Zinc (Sn85Zn15) wires | Selenium-Sulfur (Se97S3) layer | Polymer | 260 °C | Synthesis of crystalline ZnSe domains at the reactant interface. | mit.edunih.gov |
Advanced Material Forms and Structural Engineering of Zinc Selenide
Zinc Selenide (B1212193) Nanostructures
The engineering of zinc selenide at the nanoscale has led to the development of various forms, including quantum dots, nanoparticles, and one-dimensional structures like nanorods, nanowires, and nanobelts. mdpi.com These nanostructures exhibit unique properties that are a direct result of their size and dimensionality, making them a subject of extensive research.
Quantum Dots (QDs)
This compound quantum dots (QDs) are semiconductor nanocrystals that exhibit quantum mechanical properties due to their small size. Their size-tunable optical and electronic properties make them a focus of significant research. ripublication.com
Synthesis and Properties: High-quality ZnSe QDs can be synthesized using various methods, including organic synthesis and hydrothermal techniques. ingentaconnect.comnih.gov One organic synthesis method involves the reaction of zinc acetate (B1210297) and elemental selenium powder in the presence of ethylene (B1197577) glycol and hydrazine (B178648) hydrate (B1144303) at 90°C, yielding well-dispersed, spherical particles with an average diameter of about 3.5 nm. researchgate.net This method can produce a high yield of up to 50%. researchgate.net Another approach is the microemulsion-mediated hydrothermal method, which allows for control over the QDs' properties by using different surfactants. rsc.org For instance, using polyoxyethylene lauryl ether can lead to smaller ZnSe QDs with dominant surface-defect luminescence, while Triton X-100 produces larger, more crystalline QDs with enhanced band-edge luminescence. rsc.org
A key characteristic of ZnSe QDs is the "blue shift" in their photoluminescence spectrum, which confirms the small size of the particles. ingentaconnect.comresearchgate.net For example, organically synthesized ZnSe QDs have shown a band gap of 3.35 eV, a significant increase from the bulk ZnSe bandgap of 2.7 eV. ingentaconnect.comresearchgate.net This quantum confinement effect makes them suitable for applications in violet LEDs. nih.gov Doping ZnSe QDs with elements like manganese (Mn) can further modify their photoluminescence properties, making them suitable as wavelength conversion materials. aip.org
| Synthesis Method | Precursors | Key Features | Resulting QD Properties |
|---|---|---|---|
| Organic Synthesis | Zinc acetate, elemental selenium powder, ethylene glycol, hydrazine hydrate | Wet chemical, template-free process at 90°C | Spherical, ~3.5 nm diameter, high yield (50%), blue shift in photoluminescence |
| Microemulsion-mediated Hydrothermal | Not specified | Utilizes surfactants like polyoxyethylene lauryl ether or Triton X-100 | Tunable properties: smaller QDs with surface defects or larger, crystalline QDs |
| Rapid Hydrothermal | Elemental selenium | Fast synthesis (5 hours), avoids toxic chemicals | Agglomerated QDs (~4 nm), violet emission |
Nanoparticles (NPs)
This compound nanoparticles (NPs) are a significant area of materials science research due to their unique optical and electronic properties, which differ from their bulk counterparts. nanorh.comaip.org These properties make them valuable in a variety of advanced applications. nanorh.com
Synthesis and Characterization: ZnSe NPs can be synthesized through various methods, including green synthesis and co-precipitation. nih.govmums.ac.ir A green coprecipitation method involves reacting zinc chloride and selenium powder in distilled water with hydrazine hydrate, followed by annealing at different temperatures. nih.gov This method is considered environmentally friendly due to its simplicity, use of water as a solvent, and lack of harmful by-products. nih.gov Another approach is the chemical co-precipitation method using zinc acetate, selenium powder, and sodium borohydride, with mercaptoethanol as a capping agent. ripublication.com The average diameter of ZnSe NPs synthesized by this method is around 15 nm. ripublication.com Green synthesis using plant extracts, such as Rosmarinus officinalis, has also been reported to produce spherical ZnSe NPs with sizes in the range of 90–100 nm. researchgate.net
Structural and Optical Properties: The crystal structure of synthesized ZnSe NPs is typically a pure cubic zinc blende structure. nih.gov The average particle size can be smaller than the Bohr exciton (B1674681) diameter, leading to a quantum confinement effect. nih.gov This effect results in a blue shift in the optical band gaps of the ZnSe NPs compared to the bulk material. nih.gov For instance, the absorption peak for as-synthesized ZnSe NPs can be around 431 nm, which can shift with annealing. nih.gov The bandgap of ZnSe NPs can be engineered by doping with other elements. For example, doping with strontium (Sr) has been shown to reduce the bandgap from 2.66 eV to 2.29 eV as the dopant concentration increases. mdpi.com Similarly, doping with copper (Cu) can enhance the thermoelectric properties of ZnSe NPs. mdpi.com
| Synthesis Method | Precursors/Reagents | Resulting NP Characteristics | Key Findings |
|---|---|---|---|
| Green Coprecipitation | Zinc chloride, selenium powder, hydrazine hydrate | Concurrent growth of nanoparticles and nanorods, cubic zinc blende phase | Annealing enhances photoluminescence and refines rod dimensions. nih.gov |
| Chemical Co-precipitation | Zinc acetate, selenium powder, sodium borohydride, mercaptoethanol | Average diameter of ~15 nm, zinc blende phase | Exhibits band-to-band emission and self-activated luminescence. ripublication.com |
| Green Synthesis (Plant Extract) | Aqueous extract of Rosmarinus officinalis | Spherical shape, 90-100 nm size range, crystallite size of 42.13 nm | Demonstrates significant antioxidant and antibacterial activity. researchgate.net |
| Hydrothermal (Sr-doped) | Not specified | Hexagonal crystals, nano-sized | Bandgap decreases with increased Sr doping. mdpi.com |
| Hydrothermal (Cu-doped) | Not specified | Crystallinity decreases with increased Cu concentration | Enhanced thermoelectric properties due to improved electrical conductivity. mdpi.com |
One-Dimensional this compound Nanostructures
One-dimensional (1D) nanostructures of this compound, such as nanorods, nanowires, and nanobelts, have attracted considerable attention due to their unique properties and potential applications in nanoscale devices. mdpi.com
This compound nanorods are a form of 1D nanostructure that have been synthesized through various methods. For instance, a microwave-assisted hydrothermal synthesis method has been used to produce ZnSe nanorods with an average width of 200–260 nm. mdpi.com Another study reported the concurrent growth of nanorods and nanoparticles using a green coprecipitation method, where annealing at different temperatures helped to refine the dimensions of the nanorods. nih.gov A solvothermal method, reacting ZnCl₂ with Se in a mixture of ethanol (B145695) and oleic acid, has produced novel angle-shaped ZnSe nanostructures with a specific angle of 70.5°. acs.org These structures are formed by two branches growing along the zinc blende [1̅11̅] and [111̅] directions. acs.org
The synthesis of this compound nanowires has been achieved through several techniques, including electrochemical synthesis and vapor phase growth. tsijournals.comaip.org An electrochemical method using an anodic aluminum oxide (AAO) template has been employed to synthesize ZnSe nanowires with a diameter of 100 nm. tsijournals.comtsijournals.comresearchgate.net This template-assisted electrodeposition is a cost-effective and versatile approach for preparing 1D nanostructures. tsijournals.com The resulting nanowires have been found to have a hexagonal structure. tsijournals.com
Vapor phase growth on silicon wafers has also been used to produce ZnSe nanowires. aip.org In this method, the growth temperature plays a crucial role, with lower temperatures favoring the formation of nanowires. aip.org The growth of these nanowires is often initiated by gold nanoparticles through a vapor-liquid-solid (VLS) mechanism. aip.org Characterization of ZnSe nanowires has shown they have a wurtzite-2H single-crystal structure. researchgate.net
This compound nanobelts and nanoribbons are another class of 1D nanostructures. Thermal evaporation is a common method for synthesizing belt-like nanostructures. wanggenerator.com ZnSe nanobelts have been observed to form via a vapor-solid (VS) mechanism, while nanowires form through a vapor-liquid-solid (VLS) mechanism. wanggenerator.com These nanobelts exhibit high flexibility. wanggenerator.com
Laser ablation of ZnSe pressed powders has also been used to obtain nanoribbons and nanowires. researchgate.net The nanoribbons produced by this method have a perfect wurtzite-2H single-crystal structure with a growth direction. researchgate.net Studies on nanoribbons grown by vapor phase growth have shown that higher growth temperatures (around 750 °C) favor their formation. aip.org The formation of these nanoribbons can involve a combination of VLS and VS mechanisms, where nanowires first form via VLS, and subsequent deposition of ZnSe vapors leads to the formation of nanoribbons. aip.org
| Nanostructure | Synthesis Method | Key Characteristics | Growth Mechanism |
|---|---|---|---|
| Nanorods | Microwave-assisted hydrothermal | Average width of 200-260 nm. mdpi.com | Not specified |
| Nanorods (Angle-shaped) | Solvothermal | 70.5° angle, formed by two branches. acs.org | Anisotropic crystal growth |
| Nanowires | Electrochemical (AAO template) | 100 nm diameter, hexagonal structure. tsijournals.comtsijournals.comresearchgate.net | Template-assisted electrodeposition |
| Nanowires | Vapor phase growth | Wurtzite-2H single-crystal structure. aip.orgresearchgate.net | Vapor-Liquid-Solid (VLS) |
| Nanobelts/Nanoribbons | Thermal evaporation/Laser ablation | Highly flexible, wurtzite-2H single-crystal structure. researchgate.netwanggenerator.com | Vapor-Solid (VS) and combined VLS/VS |
Nanoneedles
This compound nanoneedles represent a one-dimensional (1D) nanostructure that has been the subject of research for its unique properties. These needle-like structures are typically characterized by their high aspect ratio and sharp tips. The synthesis of ZnSe nanoneedles can be achieved through various methods, including thermal evaporation and chemical vapor deposition. The growth mechanism often involves a vapor-liquid-solid (VLS) or vapor-solid (VS) process, where the controlled deposition of ZnSe vapor onto a substrate leads to the formation of these elongated nanostructures. The distinct morphology of nanoneedles can influence their optical and electronic properties, making them potential candidates for applications in field-emission devices and nanosensors.
Two-Dimensional this compound Nanostructures
Recent advancements in materials science have led to the successful fabrication of two-dimensional (2D) ZnSe nanostructures, which exhibit properties distinct from their bulk counterparts due to quantum confinement effects.
Nanosheets
ZnSe nanosheets are ultrathin, 2D structures with thicknesses on the nanometer scale. iscientific.org These have been synthesized using methods like microwave-assisted solvothermal techniques and chemical transformation routes. rsc.orgresearchgate.net For instance, undoped and manganese-doped ZnSe nanosheets have been fabricated with dimensions in the range of 300–600 nm in length, 150–400 nm in width, and a thickness of about 10–30 nm. researchgate.net The synthesis can be influenced by various parameters, and a key development has been the use of inorganic–organic hybrid ZnSe(DETA)0.5 (DETA: diethylenetriamine) nanosheets as precursors. rsc.org Acidification of these precursors can lead to the formation of highly reactive "red Se remaining Zn" (RSRZ) nanosheets, which can then be transformed into other metal selenide nanosheets. rsc.org The large surface area and unique electronic structure of ZnSe nanosheets make them promising for applications in photocatalysis. researchgate.net
Single-Layer Sheets
The pursuit of atomically thin materials has driven research into single-layer ZnSe sheets. While achieving true monolayer ZnSe remains a significant challenge, progress has been made in synthesizing ultrathin nanosheets approaching this limit. The synthesis of two-dimensional zinc-blende ZnSe nanoplatelets has been reported by employing a mixture of short-chain and long-chain alkylamines as the solvent/ligand. acs.org These structures exhibit distinct optical properties, with sharp absorption peaks that are tunable with thickness. acs.org The ability to control the thickness at the atomic level is crucial for harnessing the quantum confinement effects that govern the electronic and optical properties of these single-layer sheets.
Core/Shell Nanostructures and Heterostructures (e.g., ZnSe/ZnS, ZnS/ZnSe, ZnSe/CdS, InP@ZnSe)
Core/shell nanostructures and heterostructures are a class of composite nanomaterials where a core of one material is encapsulated by a shell of another. This architectural design is particularly effective in enhancing the photoluminescence quantum yield (PLQY) and stability of semiconductor nanocrystals by passivating surface defects and confining charge carriers. nanoshel.com
| Core/Shell System | Synthesis Method | Key Properties and Findings |
| ZnSe/ZnS | Thermal decomposition, Hot-injection, Aqueous phase route | Enhanced PLQY (up to 62.8% in aqueous synthesis), improved stability, tunable blue emission. researchgate.netsci-hub.stmdpi.comtandfonline.com The shell growth can be controlled to be in a thermodynamic regime, leading to high-quality QDs with suppressed emission blinking. acs.org |
| ZnS/ZnSe | - | This inverted core/shell structure is less common but can be used to tune electronic properties. |
| ZnSe/CdS | Pyrolysis of organometallic precursors | Type II carrier localization, spatially indirect emission tunable from 480 to 610 nm for a fixed core diameter. researchgate.net |
| InP@ZnSe | Hot-injection | The ZnSe shell serves to passivate the InP core, improving its optical properties and stability. Often part of a multi-shell structure like InP/ZnSe/ZnS. acs.orgoaepublish.comoptica.org |
ZnSe/ZnS: This is a widely studied Type-I core/shell system where the smaller bandgap ZnSe core is surrounded by the wider bandgap ZnS shell. acs.org This structure effectively confines both electrons and holes within the ZnSe core, leading to a significant enhancement of the photoluminescence quantum yield and improved stability. nanoshel.commdpi.com Synthesis methods include thermal decomposition and hot-injection techniques, with reports of PLQY reaching 37.4%. researchgate.netmdpi.com Aqueous synthesis routes have also been developed, yielding water-soluble ZnSe/ZnS quantum dots with a PLQY as high as 62.8%. sci-hub.sttandfonline.com
ZnS/ZnSe: While less common, the inverted ZnS/ZnSe structure can also be synthesized to achieve specific electronic and optical properties.
ZnSe/CdS: This system represents a Type-II heterostructure, where the staggered band alignment leads to the spatial separation of charge carriers, with the electron localizing in the CdS shell and the hole in the ZnSe core. researchgate.net This separation results in a red-shifted and longer-lived emission compared to the constituent materials. High-quality ZnSe/CdS core/shell nanocrystals have been fabricated, demonstrating tunable emission across the visible spectrum. researchgate.net
InP@ZnSe: InP quantum dots are a less toxic alternative to cadmium-based quantum dots. Encapsulating InP cores with a ZnSe shell is a critical step in improving their photoluminescence and stability. acs.orgoptica.org The ZnSe shell acts as a lattice mediator and passivates the InP surface. This is often followed by the growth of an outer ZnS shell, creating a robust InP/ZnSe/ZnS core/shell/shell structure with high quantum yields and enhanced stability for applications in displays and lighting. acs.orgoaepublish.comrsc.orgsciopen.com
Hierarchical Nanostructures
Hierarchical nanostructures are complex architectures assembled from primary low-dimensional nano-building blocks, such as nanoparticles, nanorods, or nanosheets. These structures offer a high surface-to-volume ratio and unique collective properties arising from the arrangement of their components.
In the case of this compound, three-dimensional (3D) flower-like hierarchical nanostructures have been synthesized via a mild hydrothermal method. acs.orgfigshare.com These structures are composed of numerous interconnected nanosheets. The formation of these hierarchical architectures is often guided by the use of capping agents or structure-directing molecules. For example, the use of EDTA as a chelating agent can control the generation rate of ZnSe nanoparticles, favoring the subsequent growth of 3D hierarchical structures. acs.org These hierarchical nanoflowers have shown enhanced photocatalytic activity compared to simple nanoparticles, which is attributed to their large surface area and efficient light harvesting. acs.orgfigshare.com
This compound Thin Films
This compound thin films are crucial components in a variety of optical and optoelectronic devices, including infrared optics, light-emitting diodes, and solar cells. ontosight.aiiscientific.org The properties of ZnSe thin films are highly dependent on the deposition technique and the process parameters.
Various methods are employed for the fabrication of ZnSe thin films, including:
Thermal Evaporation: This technique involves the sublimation of high-purity ZnSe powder in a vacuum, which then condenses onto a substrate. scirp.orgaimspress.com It allows for the deposition of films with controlled thickness. scirp.org
Chemical Bath Deposition (CBD): This is a solution-based method where a substrate is immersed in a chemical bath containing the precursors for ZnSe. researchgate.net It is a cost-effective method suitable for large-area deposition.
Electron Beam Evaporation: This method uses a high-energy electron beam to vaporize the ZnSe source material, resulting in high-purity thin films. niscpr.res.in
Sputtering: In this physical vapor deposition technique, ions are used to bombard a ZnSe target, ejecting atoms that then deposit onto a substrate. iscientific.org
The structural and optical properties of ZnSe thin films are extensively studied. X-ray diffraction (XRD) analysis typically reveals a polycrystalline nature with a cubic zinc-blende or hexagonal wurtzite structure, depending on the deposition conditions. aimspress.comresearchgate.net The optical properties, such as transmittance, absorbance, and bandgap, are influenced by the film thickness and crystallinity. scirp.orgniscpr.res.in For instance, the optical band gap of ZnSe thin films can be higher than that of the bulk material due to quantum size effects in very thin films. scirp.org Annealing the films in a controlled atmosphere can be used to improve their crystallinity and modify their properties. researchgate.net
| Deposition Method | Typical Film Structure | Key Findings on Properties |
| Thermal Evaporation | Polycrystalline, cubic zinc-blende structure. scirp.orgaimspress.com | Thickness-dependent optical properties; band gap can be higher than bulk due to quantum size effects. scirp.org |
| Chemical Bath Deposition | Polycrystalline, hexagonal wurtzite structure. researchgate.net | Annealing affects structure, morphology, and optical properties. researchgate.net |
| Electron Beam Evaporation | Polycrystalline, cubic zinc-blende structure. niscpr.res.in | Transmittance and luminescence properties are thickness-dependent. niscpr.res.in |
Polycrystalline and Amorphous Thin Film Fabrication
The fabrication of this compound thin films can result in either polycrystalline or amorphous structures, depending on the deposition technique and process parameters. These films are crucial for a range of optical and electronic devices.
A variety of methods are employed for the deposition of both polycrystalline and amorphous ZnSe films. jetir.org Common physical vapor deposition (PVD) techniques include thermal evaporation and electron beam evaporation. jetir.orgniscpr.res.in Chemical vapor deposition (CVD) is another versatile method, with variations like metal-organic chemical vapor deposition (MOCVD) and plasma-enhanced chemical vapor deposition (PECVD) being used to lower processing temperatures. jetir.org Sputtering, often combined with CVD, is a highly adaptable technique for producing both amorphous and polycrystalline films. jetir.org Solution-based methods like spin coating and chemical bath deposition also offer viable routes to ZnSe thin film fabrication. jetir.org
The resulting structure of the film—amorphous or polycrystalline—is highly dependent on factors such as the substrate temperature, deposition rate, and any post-deposition annealing processes. researchgate.net For instance, thermal evaporation can produce amorphous films at lower temperatures, which may transform to a crystalline phase upon annealing. researchgate.netchalcogen.ro Studies have shown that ZnSe films with thicknesses around 100 nm can be amorphous, while thicker films tend to be crystalline. researchgate.net Even within crystalline films, the structure can be influenced by deposition conditions, with both cubic (zincblende) and hexagonal (wurtzite) phases being observed. jetir.orgresearchgate.net
Interactive Table: Comparison of ZnSe Thin Film Fabrication Methods
| Deposition Technique | Typical Film Structure | Key Advantages | Common Precursors/Targets |
| Thermal Evaporation | Amorphous or Polycrystalline | Simplicity, suitable for large areas. researchgate.netresearchgate.net | ZnSe powder. researchgate.netscirp.org |
| Electron Beam Evaporation | Polycrystalline | High purity films. niscpr.res.in | ZnSe source material. |
| Sputtering | Amorphous or Polycrystalline | Versatile for single and multi-composition materials. jetir.org | ZnSe target. |
| Chemical Vapor Deposition (CVD) | Amorphous or Polycrystalline | Efficient for chalcogenide films. jetir.org | Varies (e.g., organometallics). |
| MOCVD | Polycrystalline, Epitaxial | Lower process temperatures, high-quality films. jetir.org | Diethylzinc, Diethylselenide. researchgate.netjst.go.jp |
| Electrodeposition | Polycrystalline | Good quality for large thickness. jetir.org | Aqueous solutions of Zn and Se compounds. |
Epitaxial Growth of this compound Films (e.g., on GaAs substrates)
Epitaxial growth techniques are employed to produce high-quality, single-crystal ZnSe films, which are essential for advanced optoelectronic devices like blue light-emitting diodes and lasers. jetir.org Gallium arsenide (GaAs) is a commonly used substrate for the epitaxial growth of ZnSe due to its similar lattice constant, which minimizes strain and defects in the grown film.
Molecular Beam Epitaxy (MBE) and Metal-Organic Chemical Vapor Deposition (MOCVD) are the premier techniques for growing epitaxial ZnSe films. jetir.org
Molecular Beam Epitaxy (MBE): This technique involves the reaction of elemental or compound sources in an ultra-high vacuum environment, allowing for precise control over the growth process at the atomic level. MBE is renowned for producing high-purity and high-crystallinity ZnSe layers. icm.edu.pl
Metal-Organic Chemical Vapor Deposition (MOCVD): In MOCVD, volatile organometallic precursors of zinc (e.g., diethylzinc) and selenium (e.g., hydrogen selenide or diethylselenide) are transported by a carrier gas to a heated substrate, where they decompose and react to form the ZnSe film. researchgate.netnasa.gov MOCVD can produce high-quality epitaxial films, and techniques like radical-assisted MOCVD can enhance the growth rate significantly. nasa.govcapes.gov.br
The quality of the epitaxial layer is critically dependent on growth parameters such as substrate temperature and the ratio of precursor materials. For example, MOCVD growth of ZnSe on GaAs is typically performed at temperatures between 200°C and 500°C. researchgate.netnasa.gov The resulting films, while highly oriented, can sometimes be polycrystalline rather than perfect single crystals, as determined by techniques like X-ray diffraction and atomic force microscopy. nasa.gov
Doping and Alloying in this compound Systems
The controlled introduction of impurities (doping) and the mixing with other compounds (alloying) are fundamental strategies to manipulate the electrical and optical properties of ZnSe.
n-type Doping Strategies (e.g., Chlorine, Indium, Aluminum)
Achieving effective n-type conductivity in ZnSe is crucial for the fabrication of p-n junctions. This is typically accomplished by introducing elements that can act as electron donors.
Chlorine (Cl): Chlorine, a Group VII element, is a highly effective n-type dopant for ZnSe. icm.edu.pl It substitutes for selenium in the crystal lattice and acts as a shallow donor. acs.org Doping with chlorine has successfully produced high carrier concentrations, exceeding 10¹⁹ cm⁻³. icm.edu.pl ZnCl₂ is often used as the chlorine source in MBE growth. icm.edu.placs.org However, at very high concentrations, the doping efficiency can decrease due to the formation of compensating defect complexes, such as a chlorine impurity paired with a zinc vacancy. aps.orgaps.org
Indium (In) and Aluminum (Al): Group III elements like indium and aluminum can also be used as n-type dopants, substituting for zinc. However, they are generally considered less effective than chlorine.
Iodine (I): Similar to chlorine, iodine can be used as a dopant to create n-type ZnSe films. Using iodine as a dopant has resulted in n-type ZnSe films with resistivities in the range of 0.01 to 0.05 ohm-cm. nasa.gov
Photoluminescence studies show that donor doping strongly increases the intensity of the donor-bound exciton line (I₂). icm.edu.pl Comparisons between gallium (another Group III dopant) and chlorine have shown that chlorine is superior for achieving high n-type conductivity with less detrimental impact on the material's optical properties. icm.edu.pl
p-type Doping Strategies (e.g., Nitrogen, Phosphorus)
Historically, achieving high levels of stable p-type conductivity in ZnSe has been a significant challenge, hindering the development of blue light-emitting devices. rutgers.eduucsb.edu This difficulty arises from factors like the self-compensation effect, where the introduction of acceptors is counteracted by the formation of native donor defects. acs.org
Nitrogen (N): Nitrogen has emerged as the most successful p-type dopant for ZnSe. rutgers.eduuni-saarland.de Using nitrogen plasma sources, such as RF or electron-cyclotron-resonance (ECR) sources during MBE growth, has enabled the achievement of net acceptor concentrations as high as 10¹⁸ cm⁻³. rutgers.eduuni-saarland.de Nitrogen radicals are incorporated into the selenium sublattice, where they act as acceptors. aip.org Despite this success, limitations still exist at high nitrogen concentrations, and the carrier activation ratio is not 100%, suggesting that compensation mechanisms are still at play. aip.org
Phosphorus (P): While phosphorus is a Group V element like nitrogen, it has proven to be a difficult p-type dopant for ZnSe. rutgers.edu First-principles calculations suggest that the difficulty with phosphorus doping stems from the compensation of shallow acceptors by antisite defects (P on a Zn site, PZn), which act as donors. aps.org In contrast, for nitrogen, the formation energy of such antisite defects is much higher, making it a more effective p-type dopant. rutgers.eduaps.org
Transition Metal Doping (e.g., Copper, Iron, Chromium, Manganese)
Doping ZnSe with transition metals introduces new optical and magnetic properties, making it suitable for applications in lasers, spintronics, and as a luminescent material.
Chromium (Cr): Chromium-doped ZnSe (Cr²⁺:ZnSe) is a prominent gain medium for mid-infrared (mid-IR) solid-state lasers. rp-photonics.comdtic.mil It has a very broad emission bandwidth, roughly from 1.9 to 3.5 µm, and can be efficiently pumped. rp-photonics.com This material is sometimes referred to as "the Ti:sapphire of the infrared." rp-photonics.com Despite its advantages, power scaling of Cr:ZnSe lasers has been limited by thermal issues. dtic.milcornell.edu
Manganese (Mn): Doping with manganese introduces luminescent centers and can induce ferromagnetic properties in ZnSe. researchgate.net Mn-doped ZnSe quantum dots exhibit an orange emission band around 588 nm, resulting from energy transfer to the Mn²⁺ d-d levels. acs.org The introduction of Mn can affect the crystal structure and growth process of ZnSe nanocrystals. acs.orgnih.gov
Copper (Cu) and Iron (Fe): Copper and iron are other transition metals used to dope (B7801613) ZnSe. Theoretical studies indicate that Cu-doped ZnSe nanoclusters have similar bonding and configuration to Ag-doped ones. nih.gov Iron-doped ZnSe has also been investigated for its properties. researchgate.net
Interactive Table: Properties of Transition Metal-Doped ZnSe
| Dopant | Ion | Key Property | Primary Application | Emission/Absorption Wavelength |
| Chromium | Cr²⁺ | Broad mid-IR gain bandwidth. rp-photonics.com | Mid-infrared lasers. dtic.mil3photon.com | Emission: ~1.9-3.5 µm. rp-photonics.com |
| Manganese | Mn²⁺ | Orange luminescence, ferromagnetism. researchgate.netacs.org | Lighting, biomedicine, spintronics. nn-labs.com | Emission: ~588 nm. acs.org |
| Copper | Cu | Luminescence. nih.gov | Optoelectronics. | Not specified. |
| Iron | Fe | Dopant studies. researchgate.net | Research. | Not specified. |
Alloying with Other Chalcogenides (e.g., ZnSeTe, ZnSSe)
Alloying ZnSe with other II-VI chalcogenides, such as zinc telluride (ZnTe) or zinc sulfide (B99878) (ZnS), creates ternary compounds with tunable properties, particularly the band gap and lattice constant.
This compound Telluride (ZnSeTe): Incorporating tellurium into ZnSe has a significant effect on its doping characteristics. Even a small amount of Te greatly improves p-type doping efficiency, with doping levels in the upper 10¹⁹ cm⁻³ range being achievable. aip.org This is in stark contrast to pure ZnSe. However, the addition of Te is detrimental to n-type doping. aip.org The large lattice mismatch between ZnSe and ZnTe can lead to the formation of defects in superlattice structures. cuny.edu
Zinc Sulfide Selenide (ZnSSe): Alloying with ZnS allows for the tuning of the band gap and lattice constant, which is useful for creating quantum well structures and for lattice-matching to substrates like GaAs. Cr²⁺ can also be doped into ZnSSe, creating a laser gain medium. rp-photonics.com Less is known about the specific growth conditions and properties of ZnSSe compared to the binary compounds. nasa.gov
Impact of Doping on Carrier Concentration and Electrical Characteristics
The controlled introduction of impurities, or doping, into this compound (ZnSe) is a fundamental technique for modifying its electrical properties, specifically the carrier concentration, to make it suitable for various optoelectronic applications. acs.org The ability to achieve both n-type and p-type conductivity is crucial for the fabrication of devices like light-emitting diodes (LEDs) and laser diodes. uni-saarland.decdmf.org.br
N-type Doping
N-type doping, which increases the concentration of free electrons, is readily achievable in ZnSe. cdmf.org.br Halogen elements, such as chlorine (Cl), are commonly used as n-type dopants. aip.orgwikipedia.org Chlorine atoms substitute selenium atoms in the ZnSe crystal lattice, acting as shallow donors. acs.org The use of ZnCl₂ as a doping source during thermal evaporation has been shown to be an effective method for n-type doping of ZnSe nanowires. acs.org Studies on chlorine-doped ZnSe have demonstrated that the electron carrier concentration can be systematically varied. aip.org For instance, chlorine-doped ZnSe nanoribbons have shown a significant enhancement in conductivity, which can be tuned over several orders of magnitude by adjusting the doping level, reaching electron concentrations as high as 6.9 x 10¹⁷ cm⁻³. hfut.edu.cn
Research has shown that the carrier concentration in chlorine-doped ZnSe can have a quadratic dependence on the dopant concentration. aip.org Furthermore, a zinc-rich growth environment can enhance the efficiency of n-type doping by suppressing compensation effects. aip.org Aluminum (Al) has also been investigated as an n-type dopant. Doping with aluminum can increase the carrier concentration and mobility. uobaghdad.edu.iq However, increasing the aluminum content can also lead to a decrease in grain size and an increase in defect density. aaup.edu
P-type Doping
Achieving effective p-type doping, which increases the concentration of holes, has historically been more challenging in ZnSe due to self-compensation effects. acs.orgd-nb.info However, significant progress has been made, particularly with the use of nitrogen (N) as a p-type dopant. uni-saarland.de Nitrogen, introduced via a plasma source during molecular beam epitaxy (MBE), can lead to net acceptor concentrations as high as 10¹⁸ cm⁻³. uni-saarland.de Ammonia has also been used as a nitrogen source in low-pressure organometallic chemical vapor deposition (OMCVD), resulting in p-type ZnSe with a resistivity of 0.5 Ω·cm and a free-carrier concentration of 8.8 x 10¹⁷ cm⁻³. aip.org
The addition of tellurium (Te) has been shown to have a strong positive effect on p-type doping with nitrogen, with doping levels in the upper 10¹⁹ cm⁻³ range being achieved in ZnSe/ZnTe superlattices. aip.orgaip.org This is attributed to the fact that ZnTe is more easily doped p-type than ZnSe. aip.org Copper (Cu) doping has also been explored, resulting in p-type behavior with holes as the predominant charge carriers. mdpi.com Increasing the copper concentration has been shown to enhance both the electrical conductivity and the Seebeck coefficient. mdpi.com
The table below summarizes the effects of various dopants on the electrical properties of ZnSe.
Doping-Induced Native Defects and Compensation Mechanisms
A significant challenge in the doping of ZnSe, particularly for achieving high p-type conductivity, is the formation of native defects that compensate for the intended dopants. d-nb.info This self-compensation effect limits the maximum achievable carrier concentration. acs.orguni-saarland.de
Compensation in P-type Doping
In nitrogen-doped ZnSe, several compensation mechanisms have been identified. One major issue is the formation of complexes between the nitrogen acceptors and native defects, such as selenium vacancies (V_Se) and zinc interstitials (Zn_i). aps.org These defect complexes can act as donors, neutralizing the effect of the nitrogen acceptors. aps.org First-principles calculations have shown that the formation of a complex between a nitrogen impurity on a selenium site and a neighboring zinc vacancy is a strong possibility in heavily n-type doped material, which would negate the effect of the chlorine dopant. aps.org
Studies have proposed that nitrogen doping itself can lead to the creation of nitrogen-related defects, both shallow and deep, which contribute to compensation from the very beginning of the doping process. aps.orgaip.org The deep compensating donor is present even in lightly doped samples. aps.org Another proposed mechanism involves the formation of N₂ molecules, which would be electrically inactive. core.ac.uk
Furthermore, potential fluctuations caused by ionized impurities can lead to a redshift and broadening of the donor-acceptor pair (DAP) band in the photoluminescence spectra of compensated layers. aps.orgaps.org In codoping experiments with chlorine and nitrogen, a chlorine concentration of 6 x 10¹⁷ cm⁻³ was found to cause a significant shift in the DAP emission energy. aps.org
Compensation in N-type Doping
While n-type doping is generally more straightforward, compensation can still occur, especially at high dopant concentrations. wvu.edu For chlorine-doped ZnSe, compensation has been observed for chlorine levels above 1 x 10¹⁹ cm⁻³. wvu.edu This compensation appears to be linked to a reduction in the growth rate at higher chlorine fluxes. wvu.edu Theoretical calculations suggest a strong tendency for the formation of a defect complex between a chlorine impurity at a selenium site and a neighboring zinc vacancy during heavy n-type doping. aps.org This complex acts to compensate for the n-type doping effect of chlorine. aps.org
The table below outlines some of the key native defects and compensation mechanisms in doped ZnSe.
Characterization Techniques for Zinc Selenide Materials
Structural Characterization of Zinc Selenide (B1212193)
The structural properties of ZnSe, including its crystal phase, size, shape, and surface morphology, are primarily investigated using diffraction and microscopy techniques.
X-ray Diffraction (XRD) Analysis
X-ray diffraction (XRD) is a fundamental technique for determining the crystal structure and phase purity of ZnSe materials. The diffraction pattern of ZnSe provides information about its lattice parameters and crystalline nature. scialert.net ZnSe can exist in both cubic (zincblende) and hexagonal (wurtzite) crystal structures. mdthinducollege.org
The XRD patterns of ZnSe typically show diffraction peaks corresponding to specific crystallographic planes. For instance, in the cubic zincblende structure, prominent peaks are often observed at 2θ values corresponding to the (111), (220), and (311) planes. researchgate.net The position and intensity of these peaks are compared with standard data from the Joint Committee on Powder Diffraction Standards (JCPDS) to confirm the phase. For example, the cubic structure of ZnSe is often matched with JCPDS card numbers like 80-0021 or 37-1463. tsijournals.comespublisher.com The broadness of the diffraction peaks can be used to estimate the average crystallite size using the Scherrer formula. core.ac.uk Studies have shown that the as-deposited ZnSe thin films can exhibit a cubic zincblende structure, and the crystallinity can be influenced by factors such as annealing temperature. scialert.net
Interactive Table: XRD Peak Analysis of Zinc Selenide
| 2θ Angle (°) | Miller Indices (hkl) | Crystal Structure | Reference |
|---|---|---|---|
| ~27.2 | (111) | Cubic | researchgate.netripublication.comchalcogen.ro |
| ~45.2 | (220) | Cubic | researchgate.netripublication.comchalcogen.ro |
| ~53.6 | (311) | Cubic | researchgate.netchalcogen.ro |
| ~66.0 | (400) | Cubic | chalcogen.ro |
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)
Transmission Electron Microscopy (TEM) and its high-resolution variant (HRTEM) are powerful tools for visualizing the morphology, size, and crystal structure of ZnSe at the nanoscale. ripublication.com TEM provides direct imaging of nanoparticles, nanowires, and thin films, revealing their shape and size distribution. scientific.netresearchgate.net
HRTEM allows for the observation of the atomic lattice fringes of ZnSe, providing definitive evidence of its crystalline nature. rsc.org The measured lattice spacing from HRTEM images can be correlated with specific crystallographic planes identified in XRD analysis. For example, a lattice fringe spacing of 0.325 nm has been associated with the (002) crystal plane of the wurtzite structure, while a spacing of 0.304 nm corresponds to the (101) plane of the zincblende structure. researching.cn Selected area electron diffraction (SAED), a technique available in TEM, produces diffraction patterns from a small selected area of the sample, which can be used to determine the crystal structure of individual nanocrystals. rsc.org These techniques have been instrumental in studying the structure of various ZnSe nanostructures, including quantum dots and core/shell structures like CdSe/ZnSe. aps.orgpsu.edu
Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM)
Scanning Electron Microscopy (SEM) and Field Emission SEM (FE-SEM) are used to investigate the surface morphology and topography of ZnSe materials. mdthinducollege.org These techniques provide high-resolution images of the surface, revealing details about grain size, shape, and uniformity. tsijournals.comsciopen.com FE-SEM offers higher resolution and magnification compared to conventional SEM, enabling more detailed surface analysis. mdpi.com
SEM has been used to observe various morphologies of ZnSe, including nanowires, thin films, and nanoparticles. tsijournals.comespublisher.com For instance, studies have shown the formation of hexagonal-shaped nanowires and the non-uniform growth of these structures. tsijournals.com In thin films, SEM can reveal the uniformity and grain distribution over the substrate surface. espublisher.com The morphology of ZnSe can be influenced by synthesis parameters, and SEM is a key tool for visualizing these changes. For example, the addition of dopants like Strontium (Sr) has been shown to alter the surface morphology from nanosheets to nanoflowers. mdpi.com
Small Angle X-ray Scattering (SAXS)
Small Angle X-ray Scattering (SAXS) is a technique used to determine the size, shape, and distribution of nanoparticles and other nanoscale structures in a material. chemrxiv.org It is particularly useful for characterizing ZnSe quantum dots and nanoparticles in the size range of 1 to 100 nanometers. youtube.com
SAXS provides information on the average particle size and size distribution by analyzing the scattering pattern at very small angles. youtube.com This technique has been employed to characterize ZnSe quantum dots with diameters ranging from 2 to 6 nm. researchgate.net The data obtained from SAXS can complement the information gathered from microscopy techniques like TEM. chemrxiv.org For instance, SAXS has been used to study the size distribution of ZnSe nanocrystals embedded in a silica (B1680970) matrix. ictp.it
Spectroscopic Characterization of this compound
Spectroscopic techniques are employed to investigate the optical properties of ZnSe, such as its light absorption and emission characteristics, which are critical for its applications in optoelectronic devices.
UV-Visible Spectroscopy (UV-Vis) and Diffused Reflectance Spectroscopy (UV-DRS)
UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the optical absorption properties of ZnSe materials. jacsdirectory.com The absorption spectrum of ZnSe provides information about its electronic band structure, particularly its band gap energy. neelain.edu.sd ZnSe is a direct band gap semiconductor, and its bulk form has a band gap of approximately 2.7 eV. researchgate.net
In UV-Vis spectroscopy, the absorption of light as a function of wavelength is measured. For ZnSe nanoparticles, a characteristic absorption peak is often observed, and its position can be used to determine the optical band gap. core.ac.uk A blue shift in the absorption peak compared to the bulk material is a common observation for ZnSe nanoparticles, which is attributed to the quantum confinement effect. ripublication.com The band gap energy can be calculated from the absorption data using Tauc plots. core.ac.uk
Diffused Reflectance Spectroscopy (UV-DRS) is an alternative technique used for solid samples, particularly powders. nih.gov It measures the diffusely reflected light from the sample surface. researchgate.net The reflectance data can be converted to absorbance, and the band gap can be determined in a similar manner to UV-Vis spectroscopy. semanticscholar.org UV-DRS has been used to study the optical properties of pure and doped ZnSe nanoparticles. mdpi.comnih.gov
Interactive Table: Optical Band Gap of ZnSe Materials
| Material | Synthesis Method | Band Gap (eV) | Reference |
|---|---|---|---|
| ZnSe Thin Film | Photochemical Deposition | 2.72 - 2.82 | espublisher.com |
| ZnSe Thin Film | Electrodeposition | 2.1 - 2.7 | espublisher.com |
| ZnSe/GO Composite | Hydrothermal | 2.23 - 2.53 | core.ac.uk |
Photoluminescence (PL) Spectroscopy
Photoluminescence (PL) spectroscopy is a non-destructive technique used to probe the electronic structure of semiconductor materials like this compound. It involves exciting the material with photons of energy greater than its bandgap, causing electrons to move to higher energy states. As these electrons relax and recombine with holes, they emit light, the spectrum of which reveals information about various electronic transitions.
In ZnSe, PL spectra typically show several distinct features. A common observation, particularly in low-temperature measurements, is near-band-edge emission, which includes transitions related to free and bound excitons. scientific.net For instance, free excitonic emissions in ZnSe nanowires have been observed at approximately 2.8 eV. scientific.net Another significant feature is the "edge emission," which consists of sharp lines that merge into a broad band at lower energy (peaking around 2.70-2.72 eV), attributed to recombinations between distant donor-acceptor pairs. aps.org This was the first time such a detailed pair spectrum was reported for a direct-gap II-VI semiconductor. aps.org
PL is also highly sensitive to defects and impurities within the crystal lattice, which create energy levels within the bandgap. Emissions from these levels often appear as broader bands at lower energies (longer wavelengths) than the band-edge emission. For example, studies on ZnSe nanostructures have identified emission peaks around 381 nm (3.25 eV), 468 nm (2.64 eV), and 544 nm (2.27 eV). nih.gov The high-energy peak is attributed to band-to-band recombination, while the lower energy peaks are associated with near-band-gap emissions and impurity-related transitions, respectively. nih.gov The intensity of these emission peaks can be enhanced by annealing the material. nih.gov Doping ZnSe with rare-earth elements like Eu³⁺ and Yb³⁺ can also introduce new, sharp emission lines, enriching the PL spectrum. mdpi.com
The following table summarizes typical photoluminescence emission peaks observed in various forms of this compound.
| Emission Peak Wavelength (nm) | Emission Peak Energy (eV) | Origin/Attribution | Material Form |
| ~443 | ~2.8 | Free excitonic emissions | ZnSe Nanowires scientific.net |
| ~459-463 | ~2.70 - ~2.72 | Donor-acceptor pair recombination ("Edge emission") | ZnSe Crystals aps.org |
| 381 | 3.25 | Band-to-band recombination | ZnSe Nanostructures nih.gov |
| 453 | 2.74 | Near-band-edge emission | ZnSe Nanoparticles ripublication.com |
| 468 | 2.64 | Near-band-gap edge emission | ZnSe Nanostructures nih.gov |
| 480 | 2.58 | Band-to-band emission | ZnSe Nanoparticles ripublication.com |
| 520 | 2.38 | Defect/Interstitial states | ZnSe Nanoparticles ripublication.com |
| 544 | 2.27 | Impurity band transitions | ZnSe Nanostructures nih.gov |
| 630 | 1.98 | Impurity-defect luminescence | Polycrystalline CVD ZnSe ifo.lviv.ua |
Raman Spectroscopy
Raman spectroscopy is a powerful vibrational spectroscopy technique used to identify crystalline phases, assess crystal quality, and study phonon modes in materials. When monochromatic light interacts with a material, most of it is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering), having lost or gained energy from interacting with the material's vibrational modes (phonons).
For this compound, which typically crystallizes in a zincblende structure, Raman spectra are characterized by distinct peaks corresponding to its transverse optical (TO) and longitudinal optical (LO) phonon modes. researchgate.netiaea.org At room temperature, the primary peaks for ZnSe are observed at approximately 206-210 cm⁻¹ (TO) and 247-252 cm⁻¹ (LO). ripublication.comresearchgate.netresearchgate.net Multi-phonon scattering processes are also common, leading to overtone peaks such as the 2LO mode, which appears around 493-501 cm⁻¹. researchgate.netresearchgate.net
The positions and shapes of these Raman peaks are sensitive to various factors, including particle size, temperature, and pressure. researchgate.netiaea.org For instance, in nanocrystals, an expansion of asymmetry and a redshift in the TO and LO phonon modes can be observed with increasing annealing temperature. researchgate.net Furthermore, resonance Raman scattering can occur when the laser excitation energy is close to an electronic transition in the material, significantly enhancing the intensity of the Raman signal. iaea.org This effect has been observed in ZnSe nanoparticles around 10 nm in size. iaea.org The technique can also be used to study phase transitions under high pressure. aps.org
The table below lists the characteristic Raman peaks for this compound.
| Raman Shift (cm⁻¹) | Phonon Mode | Notes |
| ~206 - 210 | Transverse Optical (TO) | Fundamental mode of ZnSe ripublication.comresearchgate.net |
| ~247 - 252 | Longitudinal Optical (1LO) | Fundamental mode of ZnSe researchgate.netresearchgate.net |
| ~491 - 501 | Second-Order Longitudinal Optical (2LO) | Overtone of the LO mode researchgate.netresearchgate.net |
| ~743 | Third-Order Longitudinal Optical (3LO) | Overtone of the LO mode researchgate.net |
| ~989 | Fourth-Order Longitudinal Optical (4LO) | Overtone of the LO mode researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational transitions of molecules and crystal lattices by measuring the absorption of infrared radiation. For this compound, its application is twofold.
Firstly, bulk ZnSe is a widely used material for optical components like windows, lenses, and ATR (Attenuated Total Reflectance) crystals in FTIR spectrometers themselves. specac.combucksci.com This is due to its excellent transmission over a broad range of the mid-infrared spectrum (from 7,800 cm⁻¹ down to about 550 cm⁻¹) and its high refractive index. specac.com Its own lattice absorption does not significantly interfere with the analysis of other materials in this range. specac.combucksci.com
Secondly, as an analytical technique applied to ZnSe materials, FTIR is used to identify surface functional groups and chemical bonds. messiah.eduresearchgate.net This is particularly relevant for studying surface chemistry, such as the presence of oxides, adsorbates, or organic capping agents on ZnSe nanoparticles and substrates. messiah.eduiosrjournals.org For example, FTIR analysis has been used to confirm the presence of self-assembled monolayers (SAMs) on ZnSe surfaces by identifying characteristic methylene (B1212753) (C-H) peaks around 2916-2917 cm⁻¹. messiah.edu The fingerprint region for the Zn-Se vibrational bond itself is in the far-infrared, with peaks reported at 540 cm⁻¹ and 610 cm⁻¹, the latter being linked to Zn-Se bonds in a tetrahedral site. researchgate.net
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material.
For this compound, XPS is crucial for verifying surface stoichiometry and detecting surface contamination or oxidation. messiah.eduaip.org Analysis of a pristine, oxygen-free ZnSe surface, typically created by fracturing the sample in a high-vacuum environment, shows characteristic peaks for Zn and Se. messiah.eduaip.org Key spectral regions acquired include Zn 2p, Zn 3d, Se 3d, and Se 3p. aip.orgresearchgate.net
XPS is highly effective at identifying the chemical state of the elements. For example, a polished ZnSe surface exposed to ambient conditions often shows evidence of oxidation. messiah.edu This is detected by the appearance of additional peaks or shoulders in the Se 3d and Zn spectra at higher binding energies, corresponding to species like zinc oxide (ZnO) or selenium oxides. messiah.edu Studies have shown that after the adsorption of certain organic monolayers, a significant decrease in the surface oxide can be observed. messiah.edu In-depth composition information can also be obtained using angle-resolved XPS (ARXPS) or by combining XPS with sputtering. researchgate.net
Energy Dispersive X-ray Spectroscopy (EDX/EDS)
Energy Dispersive X-ray Spectroscopy (EDX or EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. It is often integrated with electron microscopes (like SEM or TEM). The technique relies on the interaction of an electron beam with the sample, which excites electrons in the atoms and causes them to be ejected from their shells. The filling of these vacancies by higher-energy electrons results in the emission of X-rays with energies characteristic of the specific element.
In the context of this compound, EDX is primarily used to confirm the elemental composition and determine the atomic ratio of zinc to selenium. nih.govnaturalspublishing.commdpi.com For example, EDX analysis of ZnSe thin films can confirm the presence of Zn and Se and provide their atomic percentages, such as a Se:Zn ratio of 47.88:46.58. naturalspublishing.com The technique can also be used to map the spatial distribution of elements, confirming a uniform distribution of Zn and Se across a crystal's surface. mdpi.com EDX analysis is a standard method to verify the purity and stoichiometry of synthesized ZnSe nanomaterials and thin films. nih.govingentaconnect.com
Optical Emission Spectroscopy
While photoluminescence is a form of optical emission spectroscopy, another specialized technique used for ZnSe is X-ray Excited Optical Luminescence (XEOL). XEOL is a powerful characterization tool that uses a tunable X-ray source, typically from a synchrotron, to excite the sample and measures the resulting light emission (luminescence). rsc.orgrsc.org
In studies of layered ZnSe-based semiconductors, XEOL spectra have revealed a prominent broad defect emission centered at approximately 610 nm. rsc.org By monitoring the intensity of this emission while scanning the X-ray energy, researchers have observed a positive "edge jump" as the energy crosses both the Zn and Se K-edges. rsc.org This indicates that the absorption of X-rays by both zinc and selenium atoms contributes to the processes that lead to this defect-related light emission. rsc.org XEOL, especially when combined with a nano-focused X-ray beam, can also be used to map the luminescence intensity distribution across a sample with high spatial resolution. rsc.org
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a technique that provides detailed information about the local geometric and/or electronic structure of matter. XAS involves tuning the energy of X-rays through an absorption edge of a specific element in the sample. The resulting spectrum has two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
For this compound, XAS is used to probe the local atomic environment around the Zn and Se atoms. ultraphysicalsciences.orgresearchgate.net The EXAFS region, which consists of oscillations past the absorption edge, provides quantitative information on bond lengths, coordination numbers, and the degree of local atomic disorder (Debye-Waller factor) with high accuracy. researchgate.netresearchgate.net By analyzing the Zn K-edge and Se K-edge EXAFS spectra, researchers can determine the near-neighbor atom distances and fluctuations in bond lengths. ultraphysicalsciences.orgresearchgate.net For example, high-accuracy measurements have determined ZnSe bond lengths to within 0.003 Å to 0.009 Å. researchgate.net This makes XAS a powerful tool for studying the detailed nanostructure of ZnSe, including the effects of doping, alloying (e.g., with Beryllium), and temperature. ultraphysicalsciences.orgresearchgate.net
Conclusion
Zinc selenide (B1212193) continues to be a material of significant scientific and technological interest. Its remarkable combination of optical and electronic properties has established it as a cornerstone material in infrared optics and has paved the way for its use in a new generation of optoelectronic and photocatalytic devices. As research into its nanoscale properties and the development of advanced synthesis techniques progress, the scope of applications for zinc selenide is expected to expand even further, solidifying its role in the future of materials science.
Applications of Zinc Selenide in Advanced Technologies
Optoelectronic Devices
The versatility of zinc selenide (B1212193) is prominently showcased in its wide-ranging applications within optoelectronic devices. Its intrinsic properties are harnessed to manipulate and detect light, enabling the functionality of numerous modern technologies.
Light-Emitting Diodes (LEDs) and Laser Diodes (Blue-Green Spectrum)
Zinc selenide's direct bandgap of approximately 2.7 eV at room temperature positions it as a prime candidate for the fabrication of light-emitting diodes (LEDs) and laser diodes that operate in the blue-green portion of the electromagnetic spectrum. wikipedia.org This spectral range has historically been challenging to access with traditional semiconductor materials.
The development of ZnSe-based heterostructures has been a significant area of research. These structures, which involve layering different semiconductor materials, are crucial for creating efficient light-emitting devices. For instance, the integration of cadmium into ZnSe to form zinc cadmium selenide (ZnCdSe) quantum wells has been a key strategy in producing blue and green laser diodes. wikipedia.org
Early demonstrations of blue-green laser diodes utilized (Zn,Cd)Se/ZnSe quantum well structures. These devices were capable of pulsed operation at temperatures up to 250 K. Further advancements have led to the development of more complex heterostructures that enhance device performance and longevity.
Performance Characteristics of Early ZnSe-based Laser Diodes
| Device Structure | Emission Wavelength | Operating Temperature | Key Features |
|---|---|---|---|
| (Zn,Cd)Se/ZnSe Quantum Wells | Blue-Green | Up to 250 K (Pulsed) | Demonstrated early feasibility of ZnSe for blue-green lasers. |
| ZnMgSSe/ZnSe/ZnCdSe Heterostructures | Blue and Green | Pulsed emission from 77 K to near room temperature | First laser diodes fabricated on ZnSe substrates. |
Photodetectors and Specialized Sensors
The wide bandgap of this compound also makes it a suitable material for the development of photodetectors, particularly those sensitive to the blue and ultraviolet (UV) regions of the spectrum. These photodetectors are crucial for a variety of applications, including UV imaging in medical diagnostics, high-speed telecommunications, and environmental monitoring.
Research into ZnSe-based photodetectors has explored various device architectures, including photoconductive, p-n junction, and p-i-n junction photodiodes. Each design offers unique characteristics in terms of sensitivity, response time, and operational parameters. One-dimensional ZnSe nanotubes have also been investigated for their potential in high-performance photodetectors, with computational studies predicting significant photocurrent generation under bias.
A notable area of development is the creation of solar-blind UV photodetectors. These sensors are designed to detect UV radiation in the presence of visible and infrared light, a critical capability for applications such as flame detection and missile warning systems.
Thin-Film Transistors (TFTs) and Integrated Circuits
This compound's semiconductor properties extend to its use in thin-film transistors (TFTs), which are fundamental components of modern electronics, particularly in display technology. While not as prevalent as silicon-based TFTs, research has demonstrated the potential of ZnSe in this area.
Studies have shown that thin films of ZnSe can be deposited using various techniques, including thermal evaporation and spin coating, to create the active layer in a TFT. researchgate.net The performance of these TFTs can be tuned by doping the ZnSe film with other elements. For example, silver-doped ZnSe thin films have been fabricated and incorporated into TFTs, exhibiting field-effect mobility and a measurable threshold voltage.
In the realm of integrated circuits, this compound is finding a niche in the development of photonic integrated circuits (PICs). These circuits use photons instead of electrons to transmit and process information, offering the potential for higher speeds and reduced power consumption. Recent research has explored the use of solution-processed ZnSe thin films for the fabrication of waveguides in the long-wave infrared (LWIR) range, demonstrating high power confinement and low signal loss. researchgate.net The development of in-plane CdS/ZnSe heterostructures with high carrier mobilities further points to the potential of ZnSe in next-generation electronic and optoelectronic devices. researchgate.net
Properties of a Ag-doped ZnSe Thin-Film Transistor
| Parameter | Value |
|---|---|
| Mobility | ~0.02 cm²/V·s |
| Threshold Voltage (VTH) | ~1.9 V |
Optical Filters and Anti-Reflection Coatings
Due to its broad transmission range, from the visible to the far-infrared, this compound is an excellent material for manufacturing optical components such as windows, lenses, and prisms for infrared applications. crystran.comresearchgate.netamericanphotonics.com However, its high refractive index necessitates the use of anti-reflection (AR) coatings to maximize transmission and minimize unwanted reflections.
Thin films of this compound are themselves used as a high-index material in multilayer AR coatings for other optical substrates. By carefully designing the thickness and refractive index of the coating layers, it is possible to achieve very low reflectance over a specific wavelength range.
Conversely, when used as a substrate, ZnSe optics are often coated with other materials to enhance their performance. These coatings can be designed to be broadband, providing anti-reflection properties over a wide spectral range, or they can be optimized for specific laser wavelengths. The choice of coating material and design depends on the intended application of the optical component.
Nonlinear Optical Applications (e.g., Frequency Doubling, Optical Switching)
This compound exhibits significant nonlinear optical properties, which can be exploited for applications such as frequency conversion and optical switching. These phenomena occur when the material interacts with high-intensity laser light, leading to a response that is not linearly proportional to the strength of the light's electric field.
One important nonlinear process is second-harmonic generation (SHG), or frequency doubling, where two photons of a particular frequency are combined to generate a single photon with twice the frequency (and half the wavelength). This is particularly useful for generating visible light from infrared laser sources.
The third-order nonlinear optical susceptibility of ZnSe has been investigated using techniques like degenerate four-wave mixing. This property is crucial for all-optical switching devices, where one light beam is used to control the intensity or phase of another. However, two-photon absorption can be a limiting factor in the performance of such devices.
Flat Panel Displays and Laser Screens
The luminescent properties of this compound have led to its investigation for use in flat panel displays. As a phosphor material, it can be excited to emit light, forming the basis of the pixels in a display. While not as common as other display technologies, ZnSe-based materials have been considered for specialized applications.
An intriguing and specific application of this compound is in the fabrication of laser screens for cathode-ray tubes (CRTs). Research has demonstrated that laser screens can be made from single-crystal ingots of this compound. researchgate.net In these devices, an electron beam excites the ZnSe crystal, causing it to lase and produce a bright, coherent light spot on the screen. This technology offers high resolution and brightness, suitable for projection displays.
More broadly, the excellent optical properties of this compound, such as its low absorption and high damage threshold for certain laser wavelengths, make it a critical material for optical components within modern laser projection systems. knightoptical.comaogcrystal.com This includes lenses, windows, and other elements that direct and focus the laser beams to create the projected image.
X-ray and General Radiation Detection
This compound, particularly when doped with tellurium (ZnSe(Te)), serves as an effective scintillator material for the detection of X-rays and gamma rays. wikipedia.org Scintillators are materials that emit light upon absorbing ionizing radiation, and the properties of ZnSe(Te) make it highly suitable for this purpose. The material's emission peak is centered at approximately 640 nm, which is well-matched for use with silicon photodiodes, enabling efficient conversion of the scintillation light into an electronic signal. amcrys.comadvatech-uk.co.uk
ZnSe(Te) scintillators offer significant advantages, including high radiation stability—reportedly up to 1000 times higher than that of Cesium Iodide doped with Thallium (CsI(Tl))—and a conversion efficiency that is 3-6% higher. rug.nl Furthermore, it is mechanically robust, non-hygroscopic, and maintains stable characteristics up to 400°C. advatech-uk.co.uk These properties, combined with being virtually free of afterglow, make ZnSe(Te) a reliable material for applications in medical tomography and industrial non-destructive testing. advatech-uk.co.ukrug.nl High-resistance ZnSe crystals also allow for the creation of semiconductor detectors that can operate in either integral or impulse modes for radiation detection. scinn-eng.org.ua
| Property | Value / Characteristic | Reference |
|---|---|---|
| Luminescence Maximum | 590-640 nm | rug.nl |
| Decay Time | 1-50 µs (Fast and Slow variants available) | advatech-uk.co.ukrug.nl |
| Afterglow (after 5 ms) | ≤ 0.01-0.05% | rug.nl |
| Density | 5.27 g/cm³ | wikipedia.orgadvatech-uk.co.uk |
| Radiation Hardness | Up to 10⁷ Rad | advatech-uk.co.uk |
| Key Advantage | High radiation stability and efficiency compared to CsI(Tl) | rug.nl |
Photovoltaic Systems
This compound is an important material in the field of photovoltaics, primarily due to its properties as a wide-bandgap semiconductor. It is explored as a key component in thin-film solar cells and in processes for converting solar energy directly into chemical fuels.
In thin-film solar cells, such as those based on Copper Indium Gallium Selenide (CIGS) absorbers, a buffer layer is crucial for optimizing device performance. This compound is recognized as a promising, non-toxic alternative to the conventionally used Cadmium Sulfide (B99878) (CdS) buffer layer. tandfonline.com The wider band gap of ZnSe (2.7 eV) compared to CdS (2.4 eV) reduces absorption losses, allowing more high-energy photons to reach the CIGS absorber layer and improving the short-circuit current density (Jsc). tandfonline.comchalcogen.ro
ZnSe thin films can be deposited using various techniques, including chemical bath deposition (CBD), which is a simple and inexpensive method. chalcogen.ro These films exhibit high electrical resistivity (on the order of 10⁴ – 10¹² Ωm⁻¹) and low absorbance in the visible and infrared regions, which are ideal characteristics for a buffer layer. chalcogen.ro The use of ZnSe and other zinc-based buffers has led to significant improvements in solar cell efficiency, with some studies reporting efficiencies of up to 15.7% for cells incorporating a ZnSe-based buffer. chalcogen.roresearchgate.net Its better lattice match with CIGS absorbers also contributes to improved device performance. chalcogen.ro Beyond its role as a buffer, ZnSe's wide transmission range also makes it a suitable candidate for window layers in various solar cell architectures. researchgate.net
| Property | Value | Significance | Reference |
|---|---|---|---|
| Band Gap (E_g) | ~2.7 eV | Allows higher energy photons to pass to the absorber layer, improving current. | chalcogen.ro |
| Deposition Method | Chemical Bath Deposition (CBD) | Inexpensive and simple fabrication. | chalcogen.ro |
| Resistivity | High (10⁴ – 10¹² Ωm⁻¹) | Suitable for buffer layer function in thin-film technology. | chalcogen.ro |
| Toxicity | Considered a non-toxic alternative to CdS. | Environmentally benign. | tandfonline.com |
| Achieved Cell Efficiency | Up to 15.7% (with Zn(Se,OH) buffer) | Demonstrates high potential as a CdS replacement. | researchgate.net |
This compound is also investigated as a photocatalyst for producing hydrogen fuel from water using sunlight, a process known as photocatalytic water splitting. rsc.org Because the valence band of most selenides is more negative than the water oxidation potential, they are susceptible to photocorrosion and are primarily used in sacrificial hydrogen evolution reactions. rsc.org
Research has shown that solid solutions of this compound and Copper Gallium Selenide (denoted as ZnSe:CGSe) are efficient photocatalysts that respond to visible light up to wavelengths of 725 nm. rsc.org The efficiency of these systems can be significantly enhanced by the addition of co-catalysts. For instance, the co-loading of a Nickel-Ruthenium (Ni-Ru) composite cocatalyst onto a ZnSe:CGSe photocatalyst resulted in a hydrogen evolution rate of 2390 μmol h⁻¹ under visible light. This system achieved an apparent quantum yield (AQY) of 13.7% at 420 nm, which is among the highest reported for a photocatalyst with an absorption edge beyond 700 nm. rsc.org Such findings demonstrate that rationally designed ZnSe-based systems are effective at utilizing a broader portion of the solar spectrum for fuel production. rsc.org
| Photocatalyst System | Co-catalyst | H₂ Evolution Rate (μmol h⁻¹) | Apparent Quantum Yield (AQY) | Reference |
|---|---|---|---|---|
| ZnSe:CGSe | 1.0 wt% Ni | 491 | - | rsc.org |
| ZnSe:CGSe | 0.3 wt% Ru | 445 | - | rsc.org |
| ZnSe:CGSe | Ni-Ru Composite | 2390 | 13.7% at 420 nm | rsc.org |
| ZnSe:CGSe (Solid-state reaction) | - | - | ~0.5% at 420 nm | rsc.org |
Catalysis and Environmental Remediation
The semiconductor properties of this compound make it a viable candidate for photocatalytic applications aimed at degrading environmental pollutants.
This compound nanoparticles have demonstrated effectiveness in the photocatalytic degradation of organic dyes, which are common pollutants in industrial wastewater. mdpi.com When irradiated with light of sufficient energy (e.g., UV light), ZnSe generates electron-hole pairs that can produce reactive oxygen species, leading to the decomposition of organic molecules. mdpi.com
Studies have shown that ZnSe can degrade dyes such as Methylene (B1212753) Blue and Rhodamine B. mdpi.comramartipublishers.com For instance, one study reported that a ZnSe electrode used in a supercapacitor system was subsequently able to achieve 78.96% degradation of Methylene Blue dye. ramartipublishers.com Another research effort found that ZnSe nanoparticles could degrade Rhodamine B under UV irradiation, with the photocatalytic performance being influenced by particle size and the presence of surface defects. mdpi.com Vulcanized ZnSe nanorods have also shown enhanced photocatalytic degradation of Rhodamine B under UV light. acs.org Furthermore, composites such as Zinc-Iron-Selenide have been developed to selectively degrade pollutants like Acridine Orange under visible light, demonstrating the versatility of selenide-based photocatalysts. researchgate.net
| Catalyst | Pollutant | Light Source | Degradation Efficiency | Reference |
|---|---|---|---|---|
| ZnSe Electrode (post-cycling) | Methylene Blue | Not specified | 78.96% | ramartipublishers.com |
| ZnSe Nanoparticles | Rhodamine B | UV | Performance improves with smaller particle size. | mdpi.com |
| Vulcanized ZnSe Nanorods | Rhodamine B | 365 nm UV | Enhanced degradation compared to unmodified ZnSe. | acs.org |
| ZnSe-FeSe Composite | Acridine Orange | Visible Light | High activity and reusability for up to three cycles. | researchgate.net |
Beyond the degradation of specific pollutants, the catalytic activity of this compound can be enhanced through structural modifications and doping. The incorporation of dopants into the ZnSe nanoparticle lattice can improve its catalytic efficiency. mdpi.com For example, the synthesis of Strontium-doped ZnSe nanoparticles has been shown to result in materials with enhanced catalytic activity. The morphology of these nanoparticles, which can range from nanosheets to nanoflowers depending on the dopant concentration, provides a large surface area that promotes catalytic performance. mdpi.com The primary catalytic applications reported for ZnSe remain in the realm of photocatalysis, where its ability to generate charge carriers under illumination is the driving force for chemical reactions. mdpi.commdpi.com
Biomedical and Bio-Related Applications
This compound (ZnSe) has emerged as a promising material in the biomedical field due to its unique optical and chemical properties. As a semiconductor with a wide bandgap, its nanoparticle form, particularly as quantum dots (QDs), exhibits high luminescence and photostability, making it suitable for a range of biological applications. mums.ac.irmums.ac.ir Researchers are actively exploring its use in high-resolution imaging, sensitive diagnostic tools, and novel therapeutic strategies.
Bioimaging (e.g., Fluorescence Microscopy, Contrast Agents)
The bright and stable fluorescence of this compound quantum dots (ZnSe QDs) makes them excellent candidates for bioimaging. nanographenex.com These nanoparticles can be used as fluorescent probes for imaging cells and tissues. nanographenex.com Their emission in the blue-green spectral range is particularly advantageous for multiplexed imaging, where multiple targets can be visualized simultaneously using different colored probes. nanographenex.com
Surface functionalization of ZnSe QDs allows for targeted imaging of specific biological entities such as proteins or tumor cells. nanographenex.com For instance, Mn-doped ZnSe QDs have been investigated for dual-modal imaging, combining fluorescence imaging with magnetic resonance imaging (MRI). nih.gov This dual-modality provides more comprehensive and accurate diagnostic information than a single imaging mode. nih.gov In one study, Mn-doped ZnSe QDs were loaded into mesoporous silica (B1680970) nanoparticles to enhance both their fluorescence and MRI signals, demonstrating their potential as effective contrast agents. nih.gov The synthesis of cadmium-free ZnSe@ZnS core-shell QDs further highlights the move towards less toxic materials for bioimaging applications. wvu.edu
The observed green emission from some ZnSe QDs is attributed to the donor-acceptor pair recombination of photoexcited charge carriers, making them a promising nanoscale emissive probe for unveiling cellular dynamics. researchgate.net
Biosensors and Aptasensors
This compound nanostructures are being utilized in the development of highly sensitive biosensors. A notable application is in the fabrication of fluorescent aptasensors for the detection of toxins. nih.gov Aptasensors are a type of biosensor that uses aptamers—single-stranded DNA or RNA molecules—as the biorecognition element.
A study demonstrated the use of rationally designed ZnSe nanostructures in a fluorescent aptasensor for the detection of ochratoxin A (OTA), a food-based toxin. nih.gov The mechanism of this aptasensor is based on Förster resonance energy transfer (FRET). The ZnSe nanostructures act as a nanoquencher for a fluorescent dye. In the presence of the OTA aptamer, the fluorescence is quenched. However, when OTA is introduced, the aptamer preferentially binds to it, causing a conformational change that releases the quencher and restores fluorescence. The intensity of the restored fluorescence is directly proportional to the concentration of OTA. nih.gov
This particular ZnSe-based aptasensor exhibited a very low limit of detection of 0.07 ng/L and a wide linear range of 0.1 to 200 ng/L, showcasing the potential for highly sensitive and specific detection of biomolecules. nih.gov
Antimicrobial Activity and Biofilm Inhibition Studies
This compound nanoparticles (ZnSe NPs) have demonstrated significant antimicrobial properties against a range of pathogenic bacteria. mums.ac.ir Studies have shown their efficacy against both Gram-positive and Gram-negative bacterial strains. mums.ac.irnih.gov The antimicrobial mechanism is thought to involve the binding of ZnSe NPs to biomolecules containing amine and thiol groups, which disrupts cellular function and leads to microbial death. nih.gov
Research has shown that the antibacterial activity of ZnSe nanostructures can be enhanced by annealing at higher temperatures. acs.org In one study, green synthesized ZnSe NPs were tested against various bacteria, with results indicating a greater inhibitory effect on Gram-positive strains. mums.ac.ir Another study using Sr-doped ZnSe nanoparticles also reported excellent biological activity against Staphylococcus aureus and Escherichia coli. mdpi.com
Beyond individual bacterial cells, ZnSe NPs have also been investigated for their ability to inhibit biofilm formation. Biofilms are communities of microorganisms that are notoriously difficult to eradicate. While some studies have shown promising antibiofilm activity, results can vary depending on the bacterial strain and the specific characteristics of the ZnSe NPs. For example, one study found that while ZnSe NPs could inhibit the growth of several bacterial strains, Staphylococcus aureus biofilms were resistant to various concentrations of the nanoparticles. mums.ac.ir However, another study demonstrated that biogenic ZnSe NPs exhibited their greatest antibiofilm activity against Candida glabrata and Pseudomonas aeruginosa at a concentration of 100 µg/ml. nih.gov
Antimicrobial Activity of this compound Nanoparticles
| Bacterial Strain | Type | Observation | Reference |
|---|---|---|---|
| Staphylococcus epidermidis | Gram-positive | Inhibited by ZnSe NPs | mums.ac.ir |
| Staphylococcus lugdunensis | Gram-positive | Inhibited by ZnSe NPs | mums.ac.ir |
| Enterococcus faecalis | Gram-positive | Inhibited by ZnSe NPs | mums.ac.ir |
| Staphylococcus aureus | Gram-positive | Inhibited by ZnSe NPs, but biofilm was resistant | mums.ac.ir |
| Escherichia coli | Gram-negative | Inhibited by ZnSe NPs | mums.ac.irmdpi.com |
| Pseudomonas aeruginosa | Gram-negative | Inhibited by ZnSe NPs, significant antibiofilm activity | mums.ac.irnih.gov |
| Enterobacter aerogenes | Gram-negative | Inhibited by ZnSe NPs | mums.ac.ir |
| Candida glabrata | Fungus | Significant antibiofilm activity | nih.gov |
Targeted Drug Delivery System Exploration
The unique physicochemical properties of this compound nanoparticles make them a subject of exploration for targeted drug delivery systems. nanorh.com The concept involves using these nanoparticles to carry therapeutic agents to specific sites within the body, thereby increasing the efficacy of the treatment and reducing side effects.
The potential of ZnSe NPs in this area is linked to their low toxicity and high luminescence features, which could allow for simultaneous tracking of the drug delivery vehicle. mums.ac.irmums.ac.ir While still in the exploratory phase, the use of semiconductor nanostructures like ZnSe in drug delivery is a significant area of research in nanomedicine. mums.ac.ir
Thermoelectric Devices and Energy Generation
This compound is being investigated for its potential in thermoelectric applications, which involve the direct conversion of thermal energy into electrical energy and vice versa. The efficiency of a thermoelectric material is determined by its figure of merit (ZT).
Research has focused on enhancing the thermoelectric properties of ZnSe nanoparticles through doping. A study on the impact of copper (Cu) doping on hydrothermally synthesized ZnSe nanoparticles demonstrated a significant improvement in their thermoelectric performance. mdpi.com The addition of copper led to an increase in both electrical conductivity and the Seebeck coefficient, resulting in an enhanced power factor. mdpi.com
Similarly, another study investigated the effects of iron (Fe) doping on the thermoelectric properties of ZnSe nanoparticles. unica.it The results showed that increasing the concentration of iron dopants led to an enhancement of the material's thermoelectric properties, particularly at temperatures around and above 150 °C. The highest power factor was observed at the highest doping concentration. unica.it These findings suggest that doped ZnSe nanoparticles are promising materials for energy harvesting applications. mdpi.comunica.itunica.it
Thermoelectric Properties of Doped this compound Nanoparticles
| Dopant | Effect on Electrical Conductivity | Effect on Seebeck Coefficient | Resulting Power Factor | Reference |
|---|---|---|---|---|
| Copper (Cu) | Increased | Increased | Enhanced | mdpi.com |
| Iron (Fe) | - | Increased (up to 420 µV/K at 150 °C for highest doping) | Enhanced (up to 9 × 10⁻³ Wm⁻¹K⁻² at 150 °C for highest doping) | unica.it |
Challenges and Future Directions in Zinc Selenide Research
Improving Material Quality and Defect Control
The performance of ZnSe-based devices is intrinsically linked to the crystalline quality of the material. Defects, whether structural imperfections, native point defects, or impurities, can drastically impair optical and electronic properties. sintecoptronics.comresearchgate.net Therefore, a primary frontier in ZnSe research is the meticulous control and reduction of these imperfections.
Strategies for Reducing Stacking Faults and Surface Oxidation States
Stacking faults are planar defects that disrupt the crystal structure and are particularly prevalent in ZnSe films grown epitaxially on substrates like gallium arsenide (GaAs) due to lattice mismatch and interfacial reactions. aip.orgaip.orgtandfonline.com These defects can hinder device performance and longevity. Research has identified several effective strategies to mitigate their formation:
Buffer Layers: A significant breakthrough has been the introduction of a thin buffer layer between the substrate and the main ZnSe film. Inserting a low-temperature-grown ZnSe (LT-ZnSe) buffer is highly effective, reducing stacking fault densities by orders of magnitude (e.g., from ~7x10⁸/cm² to ~5.4x10⁴/cm²). aip.orgaip.org This layer is believed to suppress adverse chemical reactions, such as those between gallium and selenium, at the initial stage of growth. aip.org Another novel approach is the use of a beryllium telluride (BeTe) buffer layer, which has been shown to decrease the density of Frank-type stacking faults to below 10³ cm⁻². scilit.com
Dopant Incorporation: The introduction of dopants such as Aluminum (Al) and Indium (In) during the growth process has been observed to systematically reduce the density of stacking faults. tandfonline.comtandfonline.com The proposed mechanism involves the influence of dopant atoms on the mobility of partial dislocations that define the stacking faults. tandfonline.com
Surface oxidation also poses a challenge, as ZnSe is a relatively soft material that can oxidize in a normal atmosphere at temperatures as low as 300°C. sintecoptronics.comcrystran.com This can degrade the optical surface quality. Strategies to combat this include the application of protective anti-reflective coatings and the use of capping agents like polyethylene (B3416737) glycol (PEG) during nanoparticle synthesis to prevent oxidation. sintecoptronics.comcrystran.commums.ac.ir
| Strategy | Description | Observed Effect on Stacking Faults | Reference |
|---|---|---|---|
| Low-Temperature ZnSe Buffer | Insertion of a thin ZnSe layer grown at a lower temperature on a GaAs substrate before the main film growth. | Density reduced from ~10⁸/cm² to ~10⁴/cm². | aip.orgaip.org |
| BeTe Buffer Layer | Use of a novel buffer material between the substrate and the ZnSe film. | Frank-type stacking fault density reduced to <10³ cm⁻². | scilit.com |
| Doping (Al, In) | Incorporation of dopant atoms during the Metal-Organic Chemical Vapour Deposition (MOCVD) growth process. | Systematic reduction in stacking fault density with increasing dopant concentration. | tandfonline.comtandfonline.com |
Control of Native Defects and Impurity Compensation
Native point defects, such as vacancies and interstitials of zinc and selenium, are thermodynamically driven imperfections that create energy levels within the band gap, often acting as charge traps or recombination centers that can compensate for intentional doping. aip.orgaip.orgaip.org The control of these defects is paramount for achieving desired electrical properties.
Systematic studies using density functional theory (DFT) have mapped the behavior of these defects. aip.orgaip.org The most prevalent native defects are dependent on the position of the Fermi level:
Zinc Vacancy (VZn): This is the most common defect when the material is n-type (Fermi level near the conduction band). aip.orgaip.orgaip.org It acts as an acceptor and can compensate for donor impurities.
Selenium Vacancy (VSe) and Zinc Interstitial (Zni): These donor-type defects are more prevalent when the material is p-type (Fermi level near the valence band). aip.orgaip.orgaip.org
The interaction between these native defects and intentionally introduced impurities leads to compensation effects that can limit doping efficiency. For instance, in p-type doping attempts, the formation of complexes between acceptor dopants and native donors (like VSe or Zni) can cap the achievable hole concentration. aps.org Similarly, in n-type material, complexes between donor impurities (e.g., chlorine) and zinc vacancies are a major source of donor compensation. aps.org In some cases of heavy doping with elements like indium, compensation can be so complete that it leads to impurity-band conduction rather than normal free-electron conduction. aip.orgaip.org
Post-growth treatments are a key strategy for controlling these defects. High-temperature annealing in a zinc-rich environment has been shown to reduce the concentration of zinc vacancies, thereby decreasing compensation and lowering the resistivity of the material. idsi.md
Enhancement of Photoluminescence Quantum Yield (PLQY)
The efficiency of light emission, quantified by the photoluminescence quantum yield (PLQY), is a critical parameter for optoelectronic devices. High PLQY requires that charge carriers recombine radiatively, producing photons, rather than non-radiatively through defect sites. Therefore, enhancing PLQY is directly tied to improving material quality and minimizing defects that act as non-radiative recombination centers. aip.orgrsc.org
Research efforts are focused on both improving the bulk crystal quality and surface passivation. Synthesis techniques like the hot injection method and certain "one-pot" strategies are known to produce nanocrystals with inherently high PLQY. aip.orgrsc.org Post-synthesis annealing can also enhance luminescence properties by improving crystallinity. acs.orgnih.gov
Interestingly, not all defects are detrimental to luminescence. Certain defect complexes, such as pair defects involving shallow donors and deep zinc acceptor vacancies (known as A-centers), can form efficient radiative recombination centers, leading to luminescence in the yellow-to-red spectral region. researchgate.netresearchgate.net The controlled introduction of such centers could be a pathway to engineering specific emission properties. For quantum dots, surface passivation, for example by growing a shell of a wider bandgap material like zinc sulfide (B99878) (ZnS) to form a ZnSe/ZnS core/shell structure, is a crucial and widely used technique to eliminate surface defects and dramatically boost PLQY. rsc.org
Advancements in Synthesis and Scale-Up
Moving zinc selenide (B1212193) from the laboratory to widespread industrial application requires the development of synthesis methods that are not only precise but also sustainable, cost-effective, and scalable.
Development of Sustainable and Eco-Friendly (Green) Synthesis Methods
Traditional colloidal synthesis of ZnSe often involves toxic, pyrophoric, and expensive precursors like diethylzinc. aip.org A major thrust in current research is the development of "green" synthesis routes that utilize less hazardous materials and more environmentally benign processes. mums.ac.iracs.org These methods are often more cost-effective and safer.
Several innovative green approaches are being explored:
Biological and Biomimetic Synthesis: This involves using biological entities or natural compounds. Researchers have successfully synthesized ZnSe nanoparticles using microorganisms like bacteria and yeast, as well as plant-derived materials such as extracts from orange peels, potatoes, and seaweed. mums.ac.irresearchgate.netnih.govplos.orgsci-hub.se For example, the citrate (B86180) found in orange peels acts as an effective capping agent, helping to control particle size. nih.gov Ascorbic acid (vitamin C) has also been employed as a non-toxic reducing and capping agent. mums.ac.ir
Greener Chemical Routes: Chemical methods are being modified to be more eco-friendly. A modified coprecipitation method has been demonstrated that uses water as a solvent, operates at low temperatures, and avoids harmful organic surfactants, resulting in a high-yield, low-cost process. acs.orgnih.gov Another approach is a single-step synthesis using zinc stearate (B1226849), where the stearate ions released during the reaction double as a surfactant, simplifying the process. inderscienceonline.com
| Green Synthesis Method | Key Reagents/Process | Advantages | Reference |
|---|---|---|---|
| Microorganism-Assisted | Use of bacteria (e.g., Veillonella atypica), yeast, or fungi. | Cost-effective, low toxicity, eco-friendly. | mums.ac.irsci-hub.se |
| Plant Extract-Based | Use of waste peels (orange, potato) or seaweed extracts. | Utilizes waste materials, sustainable, simple. | researchgate.netnih.govplos.org |
| Vitamin-Mediated | Ascorbic acid (Vitamin C) as a reducing and capping agent. | Non-toxic, prevents uncontrolled particle growth. | mums.ac.ir |
| Modified Coprecipitation | Low temperature, water as solvent, no organic surfactants. | Simple, inexpensive, high yield, safe. | acs.orgnih.gov |
Achieving Precise Control over Material Size, Shape, and Morphology
The ability to precisely control the size, shape, and crystal structure of ZnSe nanocrystals is essential because these parameters determine their quantum-confined electronic and optical properties. aip.orgacs.org Significant progress has been made in achieving this level of control.
Size Control: The size of ZnSe nanocrystals can be tuned by manipulating reaction variables. In the hot injection method, simply varying the reaction time allows for size modulation. aip.org In "one-pot" heat-up methods, the precursor concentration and heating rate are key control knobs. rsc.org The use of well-defined molecular clusters as single-source precursors also offers a route to controlled sizes. aip.orgnih.gov
Shape and Morphology Control: The final shape of the nanocrystals can be directed by several factors. The choice of solvent is critical; for instance, long-chain amines like oleylamine (B85491) tend to favor the growth of nanorods, while the inclusion of octadecene promotes the formation of spherical nanoparticles. aip.org A highly effective technique for shape control is the slow, controlled injection of precursors, which can be used to switch the crystal structure between zinc-blende and wurtzite, enabling the synthesis of complex morphologies from simple spheres to branched nanorods. acs.org
This fine-tuning of ZnSe nanostructures is critical for their application in fields like bio-imaging, sensors, and quantum dot-based light-emitting diodes (QLEDs). mums.ac.ir
Optimization of Doping and Alloying for Enhanced Functionality
The performance of ZnSe-based devices is critically dependent on the ability to control their electronic properties through doping and alloying. Achieving high carrier concentrations for both n-type and p-type materials, and understanding the fundamental mechanisms of dopant incorporation are key areas of research.
Achieving Higher Carrier Concentrations for both n- and p-type Materials
Significant progress has been made in achieving high carrier concentrations in both n-type and p-type ZnSe. For n-type doping, chlorine is a common and effective dopant. Using techniques like thermal co-evaporation with ZnCl₂ as the dopant source, researchers have synthesized n-type ZnSe nanoribbons with tunable electron concentrations up to 6.9 x 10¹⁷ cm⁻³. hfut.edu.cn Molecular-beam epitaxy (MBE) has enabled even higher n-type doping levels, with reports of a maximum dopability of 6 x 10¹⁹ cm⁻³ in ZnSe using chlorine. aip.org
Achieving high p-type conductivity in ZnSe has historically been more challenging due to self-compensation effects. However, several strategies have proven successful. Nitrogen doping, particularly using a nitrogen plasma source during MBE, has yielded net acceptor concentrations as high as 1.0 x 10¹⁸ cm⁻³. researchgate.net Another approach involves using copper as a p-type dopant. Pulsed laser deposition of ZnSe films with Cu₂Se has resulted in hole concentrations of approximately 1.1 x 10¹⁹ cm⁻³. researchgate.net Co-doping techniques, such as using tellurium along with nitrogen, have also been shown to significantly enhance p-type doping levels. A modified delta-doping technique with nitrogen and tellurium has achieved a net acceptor concentration of 6 x 10¹⁸ cm⁻³ in ZnSe. capes.gov.br
| Dopant/Method | Doping Type | Achieved Carrier Concentration (cm⁻³) | Reference |
|---|---|---|---|
| Chlorine (ZnCl₂) | n-type | 6.9 x 10¹⁷ | hfut.edu.cn |
| Chlorine (MBE) | n-type | 6 x 10¹⁹ | aip.org |
| Nitrogen (MBE) | p-type | 1.0 x 10¹⁸ | researchgate.net |
| Copper (Cu₂Se, PLD) | p-type | ~1.1 x 10¹⁹ | researchgate.net |
| Nitrogen + Tellurium (δ-doping) | p-type | 6 x 10¹⁸ | capes.gov.br |
Understanding Dopant Segregation and Incorporation Mechanisms at the Atomic Level
A fundamental understanding of how dopant atoms are incorporated into the ZnSe lattice and why they might segregate to surfaces or form complexes is crucial for optimizing doping efficiency. Various mechanisms can limit doping, including the formation of compensating native defects, the amphoteric behavior of dopants (incorporating on different lattice sites), and insufficient solubility. semi.ac.cn
First-principles theoretical analyses have been employed to study the energetics of dopant incorporation. For instance, studies on manganese (Mn) doping in ZnSe nanocrystals have shown that the chemical potentials of the growth precursors play a significant role in determining the surface structure and, consequently, the doping efficiency. aip.org The adsorption of dopants onto specific nanocrystal surface facets is a key step in their incorporation. aip.org However, significant segregation of dopants on the surface facets can make incorporation into the core of the nanocrystal difficult. aip.org
Advanced characterization techniques are providing atomic-level insights. Atom probe tomography (APT) has been used to resolve nanometer-scale compositional fluctuations in complex semiconductors, revealing the segregation of impurities like sodium at interfaces between different phases, such as CZTSe and ZnSe. aip.org Perturbed γγ angular correlation spectroscopy (PAC) has been used to study the interaction between group V acceptors and donor atoms in ZnSe at an atomic scale, identifying the formation of close donor-acceptor pairs. uni-saarland.de These studies help to deduce the lattice site, charge state, and stability of acceptors. uni-saarland.de It has been proposed that the improved p-type doping in ZnSe using tellurium as a codopant with nitrogen is due to the formation of ZnTe-rich nanoislands where the nitrogen is embedded, which facilitates its acceptor behavior. researchgate.net
Expanding Application Horizons for Zinc Selenide Technologies
The unique properties of ZnSe are paving the way for its use in a new generation of advanced electronic and optoelectronic devices, particularly in the realms of heavy-metal-free components and complex, multi-functional systems.
Development of High-Performance Heavy-Metal-Free Devices
There is a strong drive to develop high-performance optoelectronic devices that are free of toxic heavy metals like cadmium and lead. ZnSe and its related compounds are at the forefront of this research, especially for blue light emission. rsc.orgaip.org High-quality heavy-metal-free ZnSe/ZnS nanocrystals have demonstrated superior optical gain and lasing performance, making them promising for solution-processable lasers. aip.org
Significant progress has been made in quantum dot light-emitting diodes (QLEDs) using ZnSe-based materials. By engineering bulk-like ZnSe/ZnS core/shell QDs, researchers have achieved bright, pure blue emission with an external quantum efficiency (EQE) of 12.2%. acs.org Alloying ZnSe with tellurium to form ZnSeTe cores has also been a successful strategy, leading to blue QLEDs with a peak current efficiency of 11.8 cd A⁻¹. nih.gov These advances are bringing the performance of heavy-metal-free blue QLEDs closer to that of their cadmium-based counterparts. mdpi.commdpi.com The development of these materials is crucial for the commercialization of next-generation eco-friendly displays. atlas.jpresearchgate.net
| Device Type | ZnSe-based Material | Key Performance Metric | Reference |
|---|---|---|---|
| Blue QLED | Bulk-like ZnSe/ZnS Core/Shell QDs | EQE: 12.2% | acs.org |
| Blue QLED | ZnSeTe/ZnSe/ZnS QDs | Current Efficiency: 11.8 cd A⁻¹ | nih.gov |
| Blue QLED | ZnSe nanocrystals | EQE: 10.7% | researchgate.net |
| Red InP/ZnSe/ZnS QLED | InP core with ZnSe/ZnS shell | EQE: 21.4% | mdpi.com |
Integration into Complex Heterostructures and Multi-Functional Devices
The ability to integrate ZnSe into complex heterostructures with other materials opens up possibilities for creating novel devices with enhanced or multiple functionalities. researchgate.net ZnSe can be combined with silicon to form Si-ZnSe biaxial nanowires, which serve as building blocks for nanoscale electronics and optoelectronics. science.gov
ZnSe is an excellent material for optoelectronic devices due to its wide direct bandgap. mdpi.com It is used in photodetectors, and while its wide bandgap limits its efficiency as a primary absorber in solar cells, it serves as a critical window layer in cadmium telluride (CdTe) solar cells and as a shell material for quantum dot sensitization. next.gr The integration of ZnSe nanostructures into devices like photodetectors can lead to high photoconductive gains. hfut.edu.cn
Furthermore, ZnSe-based materials are being explored for multifunctional applications. For example, manganese-doped ZnSe QDs have been investigated as dual-mode probes for both magnetic resonance imaging (MRI) and fluorescence imaging. azonano.com The combination of ZnSe with conductive carbon nanoframeworks is being explored to accelerate redox kinetics in energy storage devices like lithium-sulfur batteries. acs.org The development of such multifunctional materials, where the electronic, optical, and potentially magnetic properties of ZnSe are combined with other materials, represents a significant future direction in materials science. researchgate.net
Advanced Characterization and Refined Theoretical Modeling
Progress in the field of this compound (ZnSe) materials is increasingly reliant on the synergistic combination of sophisticated characterization techniques and powerful theoretical models. These advanced tools are crucial for overcoming existing challenges and paving the way for the rational design of next-generation ZnSe-based devices. Key future directions involve observing and understanding the material's behavior in real-time under operational conditions and developing predictive models that can guide experimental efforts, saving both time and resources.
Implementation of In-situ and Operando Characterization Techniques
To overcome the limitations of traditional (ex-situ) characterization methods, which only analyze materials before or after a process, the research community is moving towards in-situ and operando techniques. These methods allow for the real-time observation of materials under dynamic or operational conditions, providing invaluable insights into reaction mechanisms, phase transformations, and degradation pathways.
A significant advancement has been the demonstration of in-situ synthesis of ZnSe during a high-throughput reactive fiber drawing process. nih.gov This method involves a thermally activated chemical reaction between elemental zinc and selenium layers within a fiber preform. nih.gov The resulting in-fiber compound was unambiguously identified as ZnSe through a combination of in-situ and ex-situ analysis tools, including transmission electron microscopy (TEM), Raman microscopy, energy-dispersive X-ray spectroscopy (EDS), and X-ray diffraction (XRD). nih.gov
Operando characterization, which involves monitoring a material while it is functioning in a device, is particularly powerful. For instance, techniques like operando optical microscopy and synchrotron X-ray imaging have been used to study the zinc/electrolyte interface in zinc-ion batteries, revealing real-time changes and dendrite formation. iphy.ac.cn While not specific to ZnSe, these methods are directly applicable to understanding the performance and failure of ZnSe-based electrodes or devices. Other key techniques that are being increasingly applied include:
In-situ/Operando X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) to probe the electronic structure and chemical state of ZnSe catalysts during a reaction.
In-situ/Operando Raman and Infrared (IR) Spectroscopy to identify transient molecular species and monitor changes in vibrational modes during processes like photocatalysis. americanelements.com
In-situ Electron Microscopy to visualize morphological and structural changes at the nanoscale during synthesis or degradation.
By applying these and other advanced techniques, researchers can gain a deeper understanding of the structure-property-performance relationships that govern ZnSe materials in real-world applications.
Table 1: In-situ and Operando Characterization Techniques for this compound Research
| Technique | Information Obtained | Application Area |
| In-situ/Operando XRD | Real-time crystal structure, phase transformations | Synthesis, Catalysis, Batteries |
| In-situ/Operando TEM | Nanoscale morphology, crystal growth, defect dynamics | Nanocrystal Synthesis, Degradation Studies |
| In-situ/Operando Raman/IR Spectroscopy | Vibrational modes, chemical bond changes, surface adsorbates | Catalysis, Photocatalysis, Sensors |
| In-situ/Operando XAS/XPS | Electronic structure, oxidation states, local atomic environment | Catalysis, Batteries, Electronics |
| Operando Optical Microscopy | Real-time imaging of microstructural changes, dendrite growth | Batteries, Device Operation |
Development of Multiscale Theoretical Models for Predictive Material Design
Alongside advanced characterization, the development of robust theoretical models is essential for accelerating the discovery and optimization of ZnSe materials. Multiscale modeling, which combines different computational techniques to study phenomena across various length and time scales, offers a powerful framework for predictive material design.
At the most fundamental level, Density Functional Theory (DFT) has proven to be a powerful tool. DFT calculations allow researchers to predict the electronic and optical properties of ZnSe with high accuracy. For example, computational studies have successfully predicted how doping ZnSe with halogen elements like chlorine and fluorine alters its optical and electronic properties, a finding confirmed by experimental results. fishersci.senih.gov Such calculations can screen potential dopants and predict their effects, guiding experimentalists to focus on the most promising candidates for applications in quantum technologies. fishersci.senih.gov DFT has also been employed to investigate the structural, electronic, and magnetic properties of ZnSe doped with other elements and to study the properties of complex heterostructures for applications in batteries and photocatalysis. researchgate.netacs.orgstmjournals.in
To understand processes that occur over larger scales, such as mechanical deformation or heat transport, Molecular Dynamics (MD) simulations are employed. MD simulations have been used to investigate the mechanical responses and plastic deformation mechanisms of ZnSe nanofilms under nanoindentation. aip.org By using interatomic potentials, these simulations can describe the interactions between thousands of atoms to predict properties like Young's modulus and ultimate tensile strength, and how they are affected by temperature and crystal orientation. aip.orgresearchgate.net Other studies have used MD to simulate the thermal expansion of ZnSe and to investigate the properties of liquid ZnSe. tandfonline.comnih.govaip.org
Furthermore, thermodynamic models are being developed to predict the size- and shape-dependent properties of ZnSe nanomaterials, such as their cohesive energy and melting temperature. nih.gov These models, which consider factors like surface-to-volume ratio, provide critical insights into the thermal stability of nanostructured ZnSe, which is crucial for its application in various technologies. nih.gov By integrating these different modeling approaches, a comprehensive, multiscale understanding of ZnSe can be achieved, enabling a truly predictive approach to material design.
Table 2: Theoretical Modeling Approaches for this compound
| Modeling Technique | Scale | Predicted Properties | Application |
| Density Functional Theory (DFT) | Atomic/Electronic | Electronic band structure, optical absorption, defect energies, magnetic properties. researchgate.netstmjournals.in | Doping effects, photocatalysis, electronics, spintronics. researchgate.netacs.org |
| Molecular Dynamics (MD) | Nanoscale/Mesoscale | Mechanical properties (Young's modulus, strength), thermal expansion, phase transitions. researchgate.nettandfonline.com | Nanomechanics, thermal management, material processing. |
| Thermodynamic Models | Nanoscale | Cohesive energy, melting temperature, thermal stability as a function of size/shape. nih.gov | Nanomaterial synthesis and stability. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
